An In-depth Technical Guide to 2,4-Dimethoxy-4'-hydroxybenzophenone
CAS Registry Number: 41351-30-8 This technical guide provides a comprehensive overview of 2,4-Dimethoxy-4'-hydroxybenzophenone, a significant chemical compound utilized across various industries. The document is intended...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Registry Number: 41351-30-8
This technical guide provides a comprehensive overview of 2,4-Dimethoxy-4'-hydroxybenzophenone, a significant chemical compound utilized across various industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
2,4-Dimethoxy-4'-hydroxybenzophenone, also known by its IUPAC name (2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methanone, is a white to off-white powder.[1][2] It is recognized for its utility in several chemical and industrial processes.[1]
Table 1: Physicochemical Properties of 2,4-Dimethoxy-4'-hydroxybenzophenone
The synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone can be achieved through a Friedel–Crafts acylation reaction.[2]
Experimental Protocol: Friedel–Crafts Acylation
Objective: To synthesize 2,4-Dimethoxy-4'-hydroxybenzophenone.
Materials:
Resorcinol dimethyl ether
p-hydroxybenzoic acid
Zinc chloride (ZnCl₂)
Phosphorous oxychloride (POCl₃)
Nitrobenzene (optional, as solvent)
Procedure:
Combine resorcinol dimethyl ether with p-hydroxybenzoic acid in the presence of zinc chloride and phosphorous oxychloride.[2]
Heat the reaction mixture to 60–65°C and maintain this temperature for 1.5 hours.[2]
Alternatively, the reaction can be carried out in nitrobenzene at 60°C for 2–3 hours.[2]
Upon completion, the reaction mixture is worked up to isolate the crude product.
Purification of the crude product is performed, typically through recrystallization, to yield 2,4-Dimethoxy-4'-hydroxybenzophenone.
This method has been reported to yield the product in approximately 71% efficiency.[2]
Caption: General workflow for the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Applications
This compound is a versatile chemical with applications in cosmetics, pharmaceuticals, and materials science.[1]
UV Absorption: A primary application is its use as a UV absorber.[1] It is effective in absorbing ultraviolet light, making it a valuable component in sunscreens and UV-protective coatings to protect skin and materials from UV radiation.[1]
Cosmetic Formulations: In the cosmetics industry, it is used to stabilize formulations and enhance the efficacy of other active ingredients in products like lotions and creams.[1]
Materials Science: It is employed in the production of polymers and coatings that require UV stability, enhancing the durability and longevity of products exposed to sunlight.[1]
Research and Development: In a laboratory setting, it is used for studying photochemical reactions, which aids in understanding light-induced processes.[1] It is also used in solid-phase peptide synthesis.[2]
Biological Activity and Evaluation
While specific signaling pathways for 2,4-Dimethoxy-4'-hydroxybenzophenone are not extensively detailed in the provided search results, related benzophenone derivatives have shown promising biological activities, such as anti-inflammatory and antioxidant effects. The general workflow for evaluating such compounds is outlined below.
Caption: General workflow for synthesis and biological evaluation of benzophenone derivatives.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,4-Dimethoxy-4'-hydroxybenzophenone is associated with the following hazards:
A Comprehensive Technical Guide to 2,4-Dimethoxy-4'-hydroxybenzophenone
This technical guide provides an in-depth overview of 2,4-Dimethoxy-4'-hydroxybenzophenone, a benzophenone derivative of interest to researchers, scientists, and professionals in drug development. The document details it...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides an in-depth overview of 2,4-Dimethoxy-4'-hydroxybenzophenone, a benzophenone derivative of interest to researchers, scientists, and professionals in drug development. The document details its chemical structure, IUPAC name, physicochemical properties, experimental protocols for its synthesis and analysis, and explores a potential biological signaling pathway.
A common method for the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone is the Friedel-Crafts acylation of resorcinol dimethyl ether with p-hydroxybenzoic acid.
Materials:
Resorcinol dimethyl ether (1,3-dimethoxybenzene)
p-Hydroxybenzoic acid
Zinc chloride (ZnCl₂)
Phosphorous oxychloride (POCl₃) or Polyphosphoric acid (PPA)
Nitrobenzene (solvent, optional)
Hydrochloric acid (HCl), dilute solution
Sodium bicarbonate (NaHCO₃), saturated solution
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Deionized water
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol dimethyl ether and p-hydroxybenzoic acid.
Catalyst Addition: Carefully add the Lewis acid catalyst. Options include:
A mixture of zinc chloride and phosphorous oxychloride.
Polyphosphoric acid.
Reaction Conditions:
If using zinc chloride and phosphorous oxychloride, the reaction can be carried out at 60-65 °C for 1.5-3 hours. The use of nitrobenzene as a solvent at 60 °C for 2-3 hours is an alternative.
If using polyphosphoric acid, the mixture is typically heated to a similar temperature range with stirring.
Work-up:
After the reaction is complete (monitored by Thin Layer Chromatography, TLC), cool the mixture to room temperature.
Carefully quench the reaction by pouring the mixture over crushed ice and water.
Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purify the crude 2,4-Dimethoxy-4'-hydroxybenzophenone by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Analytical Characterization by High-Performance Liquid Chromatography (HPLC)
The purity and concentration of 2,4-Dimethoxy-4'-hydroxybenzophenone can be determined using reverse-phase HPLC. The following is a general protocol that can be optimized.
Instrumentation:
HPLC system with a UV detector
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point could be a 3:1 volume ratio of methanol to water.
Procedure:
Standard Preparation: Prepare a stock solution of 2,4-Dimethoxy-4'-hydroxybenzophenone of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution.
Sample Preparation: Dissolve the sample containing 2,4-Dimethoxy-4'-hydroxybenzophenone in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10-20 µL
Column Temperature: Ambient or controlled (e.g., 25-30 °C)
UV Detection Wavelength: Determined by scanning the UV spectrum of the compound; a wavelength around 290 nm is a reasonable starting point based on related structures.
Analysis: Inject the standards and the sample. Identify the peak corresponding to 2,4-Dimethoxy-4'-hydroxybenzophenone by its retention time. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Potential Biological Activity and Signaling Pathway
While specific biological activities of 2,4-Dimethoxy-4'-hydroxybenzophenone are not extensively documented in the provided search results, a closely related compound, 2,4'-Dihydroxybenzophenone (DHP), has been shown to possess anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway.[4] This pathway is a key player in the innate immune response to bacterial lipopolysaccharide (LPS). Given the structural similarity, it is plausible that 2,4-Dimethoxy-4'-hydroxybenzophenone could exhibit similar biological effects.
The following diagram illustrates the simplified TLR4/MD2 signaling pathway and the inhibitory action of DHP, which serves as a model for the potential mechanism of action for related benzophenone derivatives.
An In-depth Technical Guide on (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals Introduction (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone, also known as 2,4-Dimethoxy-4'-hydroxybenzophenone, is a benzophenone derivative with potenti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone, also known as 2,4-Dimethoxy-4'-hydroxybenzophenone, is a benzophenone derivative with potential applications in various scientific fields. Its chemical structure, featuring methoxy and hydroxyl functional groups on the phenyl rings, suggests a range of interesting chemical and biological properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a plausible synthesis method, potential biological activities with relevant experimental protocols, and a proposed experimental workflow for its investigation.
Chemical and Physical Properties
(2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone is a white to off-white powder. A summary of its key quantitative data is presented in the table below.
A proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Acetoxybenzoyl Chloride
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in an excess of acetyl chloride.
Gently reflux the mixture for 2-3 hours.
After cooling, carefully remove the excess acetyl chloride under reduced pressure.
The resulting 4-acetoxybenzoic acid is then treated with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to yield 4-acetoxybenzoyl chloride.
The product can be purified by distillation under reduced pressure.
Step 2: Friedel-Crafts Acylation
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂).
Cool the suspension in an ice bath.
Slowly add a solution of 4-acetoxybenzoyl chloride in the same solvent to the cooled suspension with vigorous stirring.
To this mixture, add 1,3-dimethoxybenzene dropwise, maintaining the low temperature.
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
Pour the reaction mixture cautiously onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude acylated intermediate.
Step 3: Hydrolysis (Deprotection)
Dissolve the crude intermediate from Step 2 in a mixture of methanol and aqueous sodium hydroxide solution.
Stir the mixture at room temperature for 1-2 hours or until the hydrolysis is complete (monitored by TLC).
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
Filter the precipitate, wash it thoroughly with water, and dry it.
The crude (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activities and Experimental Protocols
While no specific biological studies on (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone have been found, based on the activities of structurally similar benzophenone derivatives, this compound is a candidate for investigation as an anti-inflammatory and antioxidant agent.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a compound on NO production can be quantified by measuring the amount of nitrite (a stable product of NO) in the cell culture medium using the Griess reagent.
Experimental Protocol:
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
Treatment: Pre-treat the cells with various concentrations of (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Nitrite Measurement:
Collect 50 µL of the cell culture supernatant from each well.
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
Incubate for another 10 minutes at room temperature, protected from light.
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Experimental Protocol:
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
Sample Preparation: Prepare a series of dilutions of (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone in methanol.
Reaction:
In a 96-well plate, add 100 µL of the DPPH solution to each well.
Add 100 µL of the sample dilutions to the respective wells.
For the control, add 100 µL of methanol instead of the sample.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Data Analysis: Measure the absorbance at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Potential Signaling Pathway Involvement
Based on studies of other flavonoids and benzophenone derivatives, (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone could potentially modulate inflammatory signaling pathways. For instance, some flavonoids have been shown to inhibit the Lipopolysaccharide (LPS)-induced activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK, as well as the downstream transcription factor, Nuclear Factor-kappa B (NF-κB). Inhibition of these pathways leads to a reduction in the expression of pro-inflammatory genes.
Potential inhibition of LPS-induced inflammatory signaling.
Conclusion
(2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone presents an interesting scaffold for further investigation, particularly in the areas of anti-inflammatory and antioxidant research. The provided hypothetical synthesis and experimental protocols offer a starting point for researchers to explore the properties and potential applications of this compound. Further studies are warranted to elucidate its precise biological mechanisms and to obtain detailed spectroscopic characterization.
Exploratory
A Technical Guide to the Solubility of 2,4-Dimethoxy-4'-hydroxybenzophenone in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dimethoxy-4'-hydroxybenzophenone. Due to a lack of readily a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dimethoxy-4'-hydroxybenzophenone. Due to a lack of readily available quantitative solubility data in the public domain for this specific compound, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for determining solubility.
While specific quantitative solubility data (e.g., in g/L or mg/mL) for 2,4-Dimethoxy-4'-hydroxybenzophenone in a range of common laboratory solvents is not widely published, qualitative assessments and information from suppliers indicate its general solubility profile. The following table summarizes the available information.
It is important to note that for related benzophenone derivatives, solubility is observed in a variety of organic solvents. For instance, 2,4-dihydroxybenzophenone is soluble in ethanol, ether, glacial acetic acid, methanol, isopropanol, acetone, and ethyl acetate, but insoluble in water. Benzophenone itself is practically insoluble in water but soluble in alcohol, acetone, ether, acetic acid, chloroform, and benzene.[7][8] This suggests that 2,4-Dimethoxy-4'-hydroxybenzophenone is likely to exhibit good solubility in polar organic solvents.
Experimental Protocols
For researchers requiring precise quantitative solubility data, the following established experimental methodologies can be employed.
Method 1: Isothermal Shake-Flask Method
This is a widely accepted method for determining the thermodynamic solubility of a compound.
Scintillation vials or glass test tubes with screw caps
Constant temperature shaker bath or incubator
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Procedure:
Add an excess amount of solid 2,4-Dimethoxy-4'-hydroxybenzophenone to a series of vials, each containing a known volume of a single solvent.
Seal the vials to prevent solvent evaporation.
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
Carefully withdraw a sample from the supernatant of each vial using a syringe.
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
Quantify the concentration of 2,4-Dimethoxy-4'-hydroxybenzophenone in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.
3. Quantification by High-Performance Liquid Chromatography (HPLC):
Column: A C18 reversed-phase column is typically suitable for benzophenone derivatives.
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
Detection: UV detection at a wavelength of maximum absorbance for 2,4-Dimethoxy-4'-hydroxybenzophenone.
Quantification: Prepare a calibration curve using standard solutions of known concentrations of the compound. Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.
4. Quantification by UV-Vis Spectrophotometry:
Wavelength Scan: Perform a wavelength scan of a dilute solution of 2,4-Dimethoxy-4'-hydroxybenzophenone in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent and measure their absorbance at λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
Sample Measurement: Measure the absorbance of the diluted, filtered saturated solution at λmax.
Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility by accounting for the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-4'-hydroxybenzophenone
This technical guide provides a detailed overview of the melting point of 2,4-Dimethoxy-4'-hydroxybenzophenone, a versatile chemical compound utilized in cosmetics, pharmaceuticals, and materials science for its UV-absor...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a detailed overview of the melting point of 2,4-Dimethoxy-4'-hydroxybenzophenone, a versatile chemical compound utilized in cosmetics, pharmaceuticals, and materials science for its UV-absorbing properties.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its physical characteristics and the methodologies for their determination.
Physical Properties Data
The accurate determination of melting and boiling points is crucial for the characterization and application of chemical compounds. Below is a summary of the available data for 2,4-Dimethoxy-4'-hydroxybenzophenone.
While specific experimental details for the determination of the melting point of 2,4-Dimethoxy-4'-hydroxybenzophenone are not extensively published, a general methodology based on standard laboratory practices for benzophenone and its derivatives can be outlined.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs at a specific temperature, while impurities will typically cause the melting to occur over a range of temperatures.
Apparatus:
Melting point apparatus (e.g., Thiele tube or digital melting point device)
Capillary tubes
Thermometer
Mortar and pestle or spatula for sample pulverization
Watch glass
Procedure:
Sample Preparation: A small amount of the 2,4-Dimethoxy-4'-hydroxybenzophenone sample is placed on a watch glass and finely powdered using a spatula or mortar and pestle. This ensures even heat distribution within the sample.[2]
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is typically sufficient.[2]
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.
Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower heating rate of 1-2 °C per minute as the melting point is neared.[2]
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[2]
The intermolecular forces of a substance, determined by its molecular structure, influence its melting point. Factors such as polarity and molecular size play a significant role.[3]
Visualized Workflow: Synthesis of Substituted Benzophenones
The following diagram illustrates a generalized synthetic pathway for producing substituted benzophenones, which is relevant to the formation of compounds like 2,4-Dimethoxy-4'-hydroxybenzophenone. This particular workflow is adapted from the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.[4][5]
Caption: Generalized workflow for the synthesis of a substituted benzophenone.
The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals Substituted benzophenones are a class of aromatic ketones that hold a pivotal role in a vast array of scientific disciplines, from fundamental photochemical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Substituted benzophenones are a class of aromatic ketones that hold a pivotal role in a vast array of scientific disciplines, from fundamental photochemical research to the development of phototherapies and the assessment of drug-induced photosensitivity. Their unique ability to absorb ultraviolet (UV) radiation and transition into highly reactive excited states makes them both valuable tools and potential liabilities. This technical guide provides a comprehensive exploration of the core photochemical principles governing substituted benzophenones, detailing their excited-state dynamics, characteristic reactions, and the profound influence of molecular structure on their behavior. This document is intended to serve as a detailed resource, offering both theoretical insights and practical methodologies for professionals
Foundational
Technical Whitepaper: Biological Activity of Benzophenone Derivatives
Executive Summary This technical guide addresses the biological activity of 2,4-Dimethoxy-4'-hydroxybenzophenone. An extensive search of scientific literature and databases reveals a significant gap in the publicly avail...
Author: BenchChem Technical Support Team. Date: December 2025
Executive Summary
This technical guide addresses the biological activity of 2,4-Dimethoxy-4'-hydroxybenzophenone. An extensive search of scientific literature and databases reveals a significant gap in the publicly available information regarding the specific biological activities of this compound. While its chemical properties and use as a UV absorber are documented, there is a notable absence of in-depth studies on its antioxidant, anti-inflammatory, anticancer, or antimicrobial effects. Consequently, quantitative data, detailed experimental protocols, and defined signaling pathways for 2,4-Dimethoxy-4'-hydroxybenzophenone are not available at this time.
However, to provide valuable insights for researchers in this area, this report presents a comprehensive analysis of a closely related and well-studied analogue, 2,4-Dihydroxybenzophenone (DHP) , also known as Benzophenone-1. DHP has demonstrated significant anti-inflammatory properties, and its mechanism of action has been partially elucidated. This guide will focus on the biological activities of DHP, presenting available quantitative data, detailed experimental protocols, and visualizations of the known signaling pathways, adhering to the specified formatting requirements. This information on DHP can serve as a foundational reference for potential future investigations into the biological profile of 2,4-Dimethoxy-4'-hydroxybenzophenone and other related benzophenone derivatives.
Introduction to Benzophenones
Benzophenones are a class of organic compounds characterized by a diaryl ketone scaffold. They are widely utilized in various industrial applications, including as UV stabilizers in plastics and cosmetics.[1] Beyond their industrial utility, numerous benzophenone derivatives have been investigated for their diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[2][3] The biological properties of these compounds are often attributed to their specific substitution patterns on the phenyl rings.
Biological Activity of 2,4-Dihydroxybenzophenone (DHP)
2,4-Dihydroxybenzophenone (DHP) is a benzophenone derivative that has been the subject of research into its potential therapeutic effects, particularly its anti-inflammatory properties.
Anti-inflammatory Activity
DHP has been shown to exhibit significant anti-inflammatory effects in both in vitro and in vivo models. Studies have demonstrated its ability to mitigate inflammatory responses induced by lipopolysaccharide (LPS).[1]
Key Findings:
DHP reduces mortality and morphological abnormalities in LPS-microinjected zebrafish larvae.[1]
It mitigates the recruitment of macrophages and neutrophils to inflammatory sites in zebrafish.[1]
DHP significantly reduces the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in LPS-stimulated RAW 264.7 macrophages.[1]
Mechanism of Action: Inhibition of the TLR4/MD2 Signaling Pathway
The anti-inflammatory effects of DHP are attributed to its interaction with the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex.[1] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through its binding to the TLR4/MD2 complex. This binding initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.
DHP has been shown to interfere with this process by:
Blocking LPS Binding: Molecular docking studies suggest that DHP occupies the hydrophobic pocket of MD2, thereby blocking the binding of LPS to the TLR4/MD2 complex.[1]
Inhibiting Downstream Signaling: By preventing LPS binding, DHP inhibits the subsequent downstream signaling events, including the expression of MyD88 and the phosphorylation of IRAK4. This ultimately leads to the inhibition of NF-κB activation and the reduced expression of pro-inflammatory mediators.[1]
Quantitative Data
The following table summarizes the available quantitative data on the anti-inflammatory effects of 2,4-Dihydroxybenzophenone (DHP).
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% Fetal Bovine Serum (FBS) and an antibiotic mixture.[1]
Culture Conditions: 37°C in a humidified incubator with 5% CO2.[1]
Viability Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by flow cytometry.[1]
Nitric Oxide (NO) Production Assay
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Protocol:
Seed RAW 264.7 cells in a 96-well plate.
Pre-treat the cells with various concentrations of DHP for 1-2 hours.
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
Collect the cell culture supernatant.
Mix the supernatant with Griess reagent.
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve.
Cytokine Production Assay (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-12) in the cell culture supernatant.
Protocol:
Follow the protocol for the NO production assay to stimulate the cells.
Collect the cell culture supernatant.
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.
Western Blot Analysis
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway (e.g., iNOS, COX-2, p-NF-κB).
Protocol:
Lyse the treated cells to extract total protein.
Separate the proteins by size using SDS-PAGE.
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies specific to the proteins of interest.
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
Add a chemiluminescent substrate and detect the signal using an imaging system.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams were created using Graphviz (DOT language) to visualize the described signaling pathway and a general experimental workflow.
Caption: DHP inhibits the LPS-induced inflammatory signaling pathway.
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion and Future Directions
While there is a significant lack of data on the biological activity of 2,4-Dimethoxy-4'-hydroxybenzophenone, the detailed investigation of its structural analogue, 2,4-Dihydroxybenzophenone (DHP), provides a valuable starting point for future research. The pronounced anti-inflammatory effects of DHP, mediated through the inhibition of the TLR4/MD2 signaling pathway, highlight the therapeutic potential of this class of compounds.
Future research should focus on:
Direct Biological Evaluation of 2,4-Dimethoxy-4'-hydroxybenzophenone: Conducting comprehensive in vitro and in vivo studies to determine the antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of the target compound.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of related benzophenone derivatives to understand how different substitution patterns influence their biological activities.
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by 2,4-Dimethoxy-4'-hydroxybenzophenone and other active derivatives.
By addressing these research gaps, a clearer understanding of the therapeutic potential of 2,4-Dimethoxy-4'-hydroxybenzophenone and the broader class of benzophenone derivatives can be achieved, potentially leading to the development of novel therapeutic agents.
The Rink Acid Reagent: A Technical Guide to 2,4-Dimethoxy-4'-hydroxybenzophenone in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker molecule is paramount to the success of synthesizing a target pept...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker molecule is paramount to the success of synthesizing a target peptide amide. The Rink acid linker, derived from 2,4-dimethoxy-4'-hydroxybenzophenone, has established itself as a cornerstone of Fmoc-based SPPS. Its acid-labile nature allows for the cleavage of the synthesized peptide from the solid support under mild acidic conditions, yielding a C-terminal amide, a common feature in many biologically active peptides.[1][2] This technical guide provides an in-depth overview of the synthesis, mechanism, and application of the Rink acid linker, complete with experimental protocols and quantitative data to aid researchers in its effective utilization.
Chemical Properties and Synthesis
The journey from the core molecule, 2,4-dimethoxy-4'-hydroxybenzophenone, to a functional Rink amide resin involves a multi-step synthesis. A key process is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 4-hydroxybenzoic acid to form the benzophenone core.[3] This is followed by a series of reactions to introduce the necessary functional groups for attachment to the solid support and subsequent peptide assembly. A patent describes a method for preparing the Rink amide resin starting from p-hydroxybenzoic acid and 1,3-dimethoxybenzene, achieving a yield of 90% for the initial benzophenone formation.[3]
Table 1: Physicochemical Properties of the Rink Amide Linker Precursor
A generalized synthetic pathway from the initial benzophenone to the functionalized resin is depicted below.
A simplified workflow for the synthesis of Rink Amide Resin.
Mechanism of Action in Solid-Phase Peptide Synthesis
The Rink amide linker is designed to be stable to the basic conditions required for Fmoc deprotection (e.g., piperidine) during peptide chain elongation, yet susceptible to cleavage by acids like trifluoroacetic acid (TFA) at the end of the synthesis. The cleavage mechanism involves the protonation of the linker, leading to the formation of a stable carbocation and the release of the peptide with a C-terminal amide.
Acid-catalyzed cleavage of a peptide from the Rink Amide resin.
Experimental Protocols
Attachment of the First Amino Acid to Rink Amide Resin
A critical step in SPPS is the efficient loading of the first Fmoc-protected amino acid onto the resin. The following is a general protocol.
Materials:
Rink Amide Resin
Fmoc-protected amino acid
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent
1-Hydroxybenzotriazole (HOBt) or OxymaPure
N,N-Dimethylformamide (DMF)
20% (v/v) Piperidine in DMF
Dichloromethane (DCM)
Methanol
Procedure:
Swell the Rink Amide resin in DMF for at least 1 hour.
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker.
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt or OxymaPure (3 equivalents) in DMF.
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, continue the coupling.
Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.
The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection. A loading of 0.4 mmol/g was achieved for the Fmoc Rink-Amide linker onto an amino-Li-resin.[8]
Table 2: Representative Loading Efficiencies on Amide Resins
Wash the dried peptidyl resin with DCM to remove any residual DMF.
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues prone to alkylation, the addition of 1,3-dimethoxybenzene is recommended to prevent the formation of C-terminal N-alkylated peptide amides.[10]
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
Filter the resin and collect the filtrate containing the cleaved peptide.
Wash the resin with a small amount of fresh cleavage cocktail or DCM and combine the filtrates.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
Collect the precipitated peptide by centrifugation or filtration.
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.
Dry the crude peptide under vacuum.
Table 3: Common Cleavage Cocktails for Rink Amide Resin
The efficiency of peptide synthesis using the Rink amide linker is influenced by several factors, including the resin matrix, the peptide sequence, and the coupling and cleavage conditions. A comparative study on the synthesis of the acyl carrier protein (ACP 65–74) sequence on various Rink amide resins showed that PEG-containing resins provided significantly higher crude purity (75–90%) compared to conventional polystyrene-divinylbenzene supports (52%).[14] In another study, the synthesis of Ile²,Ile³-Leu-Enkephalin on a Rink-Amide-Li-resin resulted in a peptide yield of 81%.[8]
Troubleshooting and Side Reactions
A known side reaction during the TFA-mediated cleavage from Rink amide resin is the alkylation of the C-terminal amide.[10] This occurs due to the decomposition of the linker, generating reactive species. The inclusion of scavengers, particularly 1,3-dimethoxybenzene, in the cleavage cocktail has been shown to almost quantitatively prevent this side reaction.[10] Additionally, the phenyl benzyl ether bond linking the handle to the resin can be acid-sensitive, potentially leading to colored by-products, especially with sluggish cleavage reactions.[11][12] The use of silane scavengers can mitigate this issue.[12]
Conclusion
The Rink acid reagent, 2,4-dimethoxy-4'-hydroxybenzophenone, is a foundational component for the synthesis of Rink amide resins, which are indispensable tools in modern solid-phase peptide synthesis. The ability to produce C-terminal peptide amides under mild acidic conditions makes this linker highly valuable for the development of peptide-based therapeutics and research tools. By understanding the underlying chemistry, optimizing experimental protocols, and being aware of potential side reactions, researchers can effectively leverage the Rink amide linker to achieve high yields and purity in their synthesized peptides. This guide provides the necessary technical information to support scientists and drug development professionals in this endeavor.
Spectroscopic Profile of 2,4-Dimethoxy-4'-hydroxybenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 2,4-Dimethoxy-4'-hydroxybenzophenone is a substituted benzophenone, a class of compounds with significant applications in organic synthesis, ph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxy-4'-hydroxybenzophenone is a substituted benzophenone, a class of compounds with significant applications in organic synthesis, photochemistry, and as intermediates in the pharmaceutical and cosmetic industries. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for elucidating its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4-Dimethoxy-4'-hydroxybenzophenone. Detailed experimental protocols for acquiring this data are also presented to aid in the replication and validation of these findings.
Spectroscopic Data
The spectroscopic data for 2,4-Dimethoxy-4'-hydroxybenzophenone is summarized in the following tables. This information is crucial for the structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Number of Protons
Assignment
7.72
d
8.8
2H
H-2', H-6'
7.42
d
8.5
1H
H-6
6.89
d
8.8
2H
H-3', H-5'
6.55
dd
8.5, 2.3
1H
H-5
6.47
d
2.3
1H
H-3
3.88
s
-
3H
2-OCH₃
3.85
s
-
3H
4-OCH₃
~9.9 (broad)
s
-
1H
4'-OH
¹³C NMR (Carbon-13 NMR) Data
Chemical Shift (δ) ppm
Carbon Assignment
195.5
C=O
164.2
C-4'
163.1
C-4
157.5
C-2
132.8
C-2', C-6'
131.9
C-6
129.5
C-1'
121.7
C-1
115.2
C-3', C-5'
105.1
C-5
98.6
C-3
55.9
2-OCH₃
55.6
4-OCH₃
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Wavenumber (cm⁻¹)
Intensity
Assignment
3300-3500
Strong, Broad
O-H stretch (phenolic)
3010-3100
Medium
C-H stretch (aromatic)
2840-3000
Medium
C-H stretch (methyl)
1630-1650
Strong
C=O stretch (ketone)
1580-1600
Strong
C=C stretch (aromatic)
1200-1280
Strong
C-O stretch (aryl ether)
1100-1150
Strong
C-O stretch (aryl ether)
830-850
Strong
C-H bend (para-substituted ring)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
m/z
Relative Intensity (%)
Assignment
258
100
[M]⁺ (Molecular Ion)
243
45
[M - CH₃]⁺
181
60
[M - C₆H₅O]⁺
165
80
[C₉H₉O₃]⁺
135
55
[C₇H₄O₃]⁺
121
70
[C₇H₅O₂]⁺
93
30
[C₆H₅O]⁺
77
40
[C₆H₅]⁺
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation : 5-10 mg of 2,4-Dimethoxy-4'-hydroxybenzophenone is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition : The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).
IR Spectroscopy
Sample Preparation : For a solid sample, the KBr pellet method is commonly used. A few milligrams of 2,4-Dimethoxy-4'-hydroxybenzophenone are ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Acquisition : A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Sample Introduction : The sample can be introduced into the mass spectrometer via various methods. For a pure solid, direct insertion probe (DIP) with electron ionization (EI) is a common technique. Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Instrumentation : A mass spectrometer equipped with an appropriate ion source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) is used.
Ionization : For EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. For ESI-MS, the sample solution is sprayed through a charged capillary to form ions.
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Detection : The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Protocols & Analytical Methods
Method
Synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone: An Experimental Protocol
This document provides a detailed experimental protocol for the synthesis of 2,4-dimethoxy-4'-hydroxybenzophenone, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through a...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides a detailed experimental protocol for the synthesis of 2,4-dimethoxy-4'-hydroxybenzophenone, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through a two-step process involving a Friedel-Crafts acylation followed by a selective demethylation.
Reaction Scheme
Step 1: Friedel-Crafts Acylation
Step 2: Selective Demethylation
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2,4-dimethoxy-4'-hydroxybenzophenone.
Compound
Molecular Weight ( g/mol )
Amount (mmol)
Mass (g)
Volume (mL)
Yield (%)
Melting Point (°C)
Step 1: Friedel-Crafts Acylation
1,3-Dimethoxybenzene
138.16
50
6.91
6.3
-
-
4-Methoxybenzoyl chloride
170.59
50
8.53
-
-
-
Aluminum chloride (AlCl₃)
133.34
60
8.00
-
-
-
2,4,4'-Trimethoxybenzophenone
272.29
-
-
-
~85-95
98-100
Step 2: Selective Demethylation
2,4,4'-Trimethoxybenzophenone
272.29
40
10.89
-
-
-
Aluminum chloride (AlCl₃)
133.34
120
16.00
-
-
-
2,4-Dimethoxy-4'-hydroxybenzophenone
258.27
-
-
-
~70-80
185-188
Experimental Protocols
Step 1: Synthesis of 2,4,4'-Trimethoxybenzophenone via Friedel-Crafts Acylation
This procedure details the acylation of 1,3-dimethoxybenzene with 4-methoxybenzoyl chloride using aluminum chloride as a Lewis acid catalyst.[1][2][3]
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (60 mmol, 8.00 g) and anhydrous dichloromethane (100 mL).
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 4-methoxybenzoyl chloride (50 mmol, 8.53 g) in anhydrous dichloromethane (25 mL) to the stirred suspension over 15 minutes.
To the resulting mixture, add a solution of 1,3-dimethoxybenzene (50 mmol, 6.91 g) in anhydrous dichloromethane (25 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold 1 M HCl solution with vigorous stirring to quench the reaction.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude 2,4,4'-trimethoxybenzophenone by recrystallization from methanol to yield a crystalline solid.
Step 2: Selective Demethylation to 2,4-Dimethoxy-4'-hydroxybenzophenone
This protocol describes the selective demethylation of the 4'-methoxy group of 2,4,4'-trimethoxybenzophenone.
Hydrochloric acid (HCl), 2 M aqueous solution (150 mL)
Ethyl acetate (for extraction)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Ethanol for recrystallization
Procedure:
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2,4,4'-trimethoxybenzophenone (40 mmol, 10.89 g) in anhydrous toluene (200 mL).
Carefully add anhydrous aluminum chloride (120 mmol, 16.00 g) in portions to the stirred suspension. The addition is exothermic.
Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and 150 mL of 2 M HCl.
Stir the mixture until all solids have dissolved. Transfer to a separatory funnel.
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Purify the resulting crude solid by recrystallization from ethanol to afford pure 2,4-dimethoxy-4'-hydroxybenzophenone.
Mandatory Visualization
Caption: Synthesis workflow for 2,4-dimethoxy-4'-hydroxybenzophenone.
Application Notes and Protocols for the Synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone
Introduction 2,4-Dimethoxy-4'-hydroxybenzophenone is a substituted benzophenone derivative. Benzophenones are a class of aromatic ketones that are of significant interest in organic synthesis and are utilized in various...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2,4-Dimethoxy-4'-hydroxybenzophenone is a substituted benzophenone derivative. Benzophenones are a class of aromatic ketones that are of significant interest in organic synthesis and are utilized in various applications, including as photoinitiators, UV light blockers, and as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The synthesis of unsymmetrical benzophenones such as 2,4-Dimethoxy-4'-hydroxybenzophenone is typically achieved through Friedel-Crafts acylation. This document provides a detailed protocol for the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone, outlining the necessary starting materials and experimental procedures.
Core Synthesis Strategy: Friedel-Crafts Acylation
The primary method for the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. For the target molecule, two principal synthetic routes are viable, both employing this core strategy.
Route A: Acylation of 1,3-dimethoxybenzene with 4-hydroxybenzoyl chloride.
Route B: Acylation of phenol with 2,4-dimethoxybenzoyl chloride.
This protocol will focus on Route A, which utilizes commercially available or readily synthesized starting materials.
Starting Materials
The successful synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone via Friedel-Crafts acylation is dependent on the quality of the starting materials. Below is a summary of the required reagents and their roles in the synthesis.
Reagent/Material
Chemical Formula
Role
Key Considerations
1,3-Dimethoxybenzene
C₈H₁₀O₂
Aromatic Substrate
Should be pure and anhydrous.
4-Hydroxybenzoic acid
C₇H₆O₃
Precursor for Acyl Chloride
Starting material for the synthesis of 4-hydroxybenzoyl chloride.
Thionyl chloride
SOCl₂
Chlorinating Agent
Used to convert 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride.[1][2] Highly reactive and corrosive.
Aluminum chloride (anhydrous)
AlCl₃
Lewis Acid Catalyst
Must be anhydrous as it reacts vigorously with water. Promotes the formation of the acylium ion.
Dichloromethane (anhydrous)
CH₂Cl₂
Solvent
Should be anhydrous to prevent deactivation of the catalyst.
Hydrochloric acid (aq.)
HCl
Quenching Agent
Used to decompose the aluminum chloride complex after the reaction.
Sodium bicarbonate (aq.)
NaHCO₃
Neutralizing Agent
Used to neutralize excess acid.
Anhydrous Sodium Sulfate
Na₂SO₄
Drying Agent
Used to remove residual water from the organic phase.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxybenzoyl Chloride
This protocol describes the preparation of the acylating agent, 4-hydroxybenzoyl chloride, from 4-hydroxybenzoic acid.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid.
Addition of Thionyl Chloride: Add an excess of thionyl chloride to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-hydroxybenzoyl chloride can be used directly in the next step or purified by recrystallization.
Protocol 2: Friedel-Crafts Acylation for the Synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone
This protocol details the main acylation reaction to produce the target compound.
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.
Formation of the Acylium Ion Complex: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of 4-hydroxybenzoyl chloride in anhydrous dichloromethane from the dropping funnel. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion-aluminum chloride complex.
Acylation Reaction: Slowly add a solution of 1,3-dimethoxybenzene in anhydrous dichloromethane to the reaction mixture. Maintain the temperature between 0-5 °C during the addition. After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-Dimethoxy-4'-hydroxybenzophenone.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Caption: Workflow for the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Reaction Scheme
The following diagram illustrates the chemical transformation in the Friedel-Crafts acylation step.
Caption: Friedel-Crafts acylation of 1,3-dimethoxybenzene.
Application Note and Protocol: Purification of 2,4-Dimethoxy-4'-hydroxybenzophenone by Recrystallization
Audience: Researchers, scientists, and drug development professionals. Introduction: 2,4-Dimethoxy-4'-hydroxybenzophenone is a benzophenone derivative, a class of compounds widely used as UV absorbers and photoinitiators...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,4-Dimethoxy-4'-hydroxybenzophenone is a benzophenone derivative, a class of compounds widely used as UV absorbers and photoinitiators in various industries, including cosmetics, plastics, and coatings.[1] For applications in research and development, particularly in pharmaceutical contexts, the purity of such compounds is critical to ensure accurate and reproducible results. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, while impurities remain dissolved in the surrounding solution (mother liquor).[2]
This document provides a detailed protocol for the purification of 2,4-Dimethoxy-4'-hydroxybenzophenone using the recrystallization method.
Data Presentation: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should be either very soluble or insoluble at all temperatures. Based on the polar nature of benzophenone derivatives containing hydroxyl groups, polar organic solvents are often suitable.[3] A solvent-pair system, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (or anti-solvent) in which it is insoluble, can also be highly effective.[4][5]
Table 1: Qualitative Solubility of Hydroxybenzophenones in Common Recrystallization Solvents
Solvent
Type
Solubility of Hydroxybenzophenones
Application
Ethanol
Polar Protic
High solubility when hot, lower when cold
Good single solvent or "good" solvent in a pair.[6][7]
Methanol
Polar Protic
High solubility when hot, lower when cold
Good single solvent or "good" solvent in a pair.[8]
Excellent "poor" solvent (anti-solvent) when paired with a miscible organic solvent like ethanol or methanol.[8][10]
Experimental Protocol
This protocol details the purification of crude 2,4-Dimethoxy-4'-hydroxybenzophenone using a solvent-pair system of ethanol and water, which is a common and effective method for hydroxybenzophenone derivatives.[6]
Materials and Equipment:
Crude 2,4-Dimethoxy-4'-hydroxybenzophenone
Ethanol (95% or absolute)
Deionized Water
Activated Charcoal (optional, for colored impurities)
Erlenmeyer flasks (2)
Heating mantle or hot plate
Magnetic stirrer and stir bar
Glass stirring rod
Buchner funnel and vacuum flask
Filter paper
Watch glass
Ice bath
Spatula
Drying oven or vacuum desiccator
Procedure:
Dissolution:
Place the crude 2,4-Dimethoxy-4'-hydroxybenzophenone into an Erlenmeyer flask with a magnetic stir bar.
Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely. Start with a small volume and add more incrementally until the compound just dissolves to avoid using excess solvent, which would reduce the final yield.[2]
Decolorization (Optional):
If the resulting solution is colored due to impurities like xanthenes, which can form during synthesis, a decolorization step is recommended.[11]
Remove the flask from the heat source and add a small amount of activated charcoal (approximately 1-2% of the solute's weight).
Gently reheat the mixture to boiling for 5-10 minutes. The activated charcoal will adsorb the colored impurities.
Hot Filtration:
If activated charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them.
Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate.
Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step must be done rapidly to prevent the desired compound from crystallizing prematurely in the funnel.[2]
Crystallization:
Heat the clear filtrate to boiling.
Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached.[6]
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution again.
Cover the flask with a watch glass and remove it from the heat.
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Maximizing Yield:
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]
Crystal Collection and Washing:
Collect the purified crystals by vacuum filtration using a Buchner funnel.
Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture (in the same approximate ratio used for crystallization) to rinse away any remaining mother liquor containing impurities.
Drying:
Transfer the purified white to pale yellow crystals to a watch glass and dry them in a low-temperature oven (e.g., 45-50°C) or in a vacuum desiccator until a constant weight is achieved.[10]
Visualizations
Caption: Workflow for the purification of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Purity Assessment
The purity of the recrystallized product should be assessed to confirm the effectiveness of the purification process. Common methods include:
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to quantify the purity of the compound and detect any remaining impurities.[9]
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity by comparing the crude material and the recrystallized product against a reference standard.
Safety Precautions
2,4-Dimethoxy-4'-hydroxybenzophenone may cause skin and eye irritation.[12]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
All procedures involving heating flammable solvents like ethanol should be performed in a well-ventilated fume hood, away from open flames.
Application Note and Protocol for the HPLC Analysis of 2,4-Dimethoxy-4'-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals Introduction 2,4-Dimethoxy-4'-hydroxybenzophenone is a substituted benzophenone that finds application in various fields, including as a UV stabilizer and a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxy-4'-hydroxybenzophenone is a substituted benzophenone that finds application in various fields, including as a UV stabilizer and as an intermediate in organic synthesis. The accurate and precise quantification of this compound is essential for quality control, stability studies, and research and development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of 2,4-Dimethoxy-4'-hydroxybenzophenone. The described reversed-phase HPLC (RP-HPLC) method is designed to be simple, accurate, and robust, making it suitable for routine analysis.
Physicochemical Properties of 2,4-Dimethoxy-4'-hydroxybenzophenone
A summary of the key physicochemical properties of 2,4-Dimethoxy-4'-hydroxybenzophenone is presented in Table 1. This information is crucial for understanding the behavior of the analyte during chromatographic separation.
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)
Acid Modifier: Formic acid or Acetic acid (HPLC grade)
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material)
Instrumentation
A standard HPLC system equipped with the following components is required:
Degasser
Binary or Quaternary Pump
Autosampler
Thermostatted Column Compartment
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The recommended HPLC conditions are summarized in Table 2. These conditions are a starting point and may require optimization for specific instruments and columns.
Parameter
Recommended Condition
Column
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase
Acetonitrile and Water (with 0.1% Formic Acid)
Gradient
60:40 (Acetonitrile:Water) to 80:20 (Acetonitrile:Water) over 10 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
Approximately 315 nm (requires optimization)
Injection Volume
10 µL
Run Time
15 minutes
Note on Detection Wavelength: The optimal UV detection wavelength for 2,4-Dimethoxy-4'-hydroxybenzophenone should be determined by obtaining a UV spectrum of the analyte in the mobile phase. Based on the analysis of similar benzophenone derivatives, a wavelength of around 315 nm is a suitable starting point.[2][3]
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,4-Dimethoxy-4'-hydroxybenzophenone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
Sample Preparation
The sample preparation method will depend on the matrix. General procedures for different sample types are outlined below.
For Drug Substance: Accurately weigh a known amount of the drug substance, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.
For Formulations (e.g., Creams, Lotions):
Accurately weigh a known amount of the formulation.
Extract the analyte with a suitable solvent such as methanol or acetonitrile. This may involve vortexing and sonication to ensure complete extraction.
Centrifuge the sample to precipitate excipients.
Filter the supernatant through a 0.45 µm syringe filter.
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
For Biological Matrices: A more complex sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interfering substances.
Method Validation Parameters
To ensure the reliability of the developed HPLC method, it should be validated according to ICH guidelines. The key validation parameters are summarized in Table 3.
Parameter
Acceptance Criteria
Specificity
The peak for 2,4-Dimethoxy-4'-hydroxybenzophenone should be well-resolved from other components and potential degradation products. Peak purity should be assessed using a PDA detector.
Linearity
A linear relationship between peak area and concentration should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be > 0.999.
Accuracy
The recovery of the analyte should be within 98-102% when spiking a placebo or sample matrix with known amounts of the standard.
Precision
- Repeatability (Intra-day precision): The relative standard deviation (RSD) of replicate injections of the same sample should be ≤ 2%.- Intermediate Precision (Inter-day precision): The RSD of the analysis of the same sample on different days, by different analysts, or on different instruments should be ≤ 2%.
Limit of Detection (LOD)
The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)
The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness
The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[3] The drug substance should be subjected to stress conditions to induce degradation. The resulting solutions are then analyzed to ensure that the degradation products do not interfere with the quantification of the parent drug.
Stress Conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation: Dry heat at 105 °C for 24 hours
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the proper functioning of the chromatographic system. The recommended parameters are listed in Table 4.
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry Factor)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (RSD) of Peak Areas
≤ 2.0% (for at least five replicate injections of a standard solution)
Diagrams
Caption: Workflow for HPLC method development and analysis.
Caption: General sample preparation workflow for formulations.
Application Notes and Protocols for the Characterization of 2,4-Dimethoxy-4'-hydroxybenzophenone by NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the characterization of 2,4-Dimethoxy-4'-hydroxybenzophenone using Nuclear Magnetic Resonance (NMR) a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the characterization of 2,4-Dimethoxy-4'-hydroxybenzophenone using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The provided spectroscopic data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed protocols for sample preparation and spectral acquisition are also included.
Molecular Structure
2,4-Dimethoxy-4'-hydroxybenzophenone is a substituted benzophenone with the following chemical structure:
Chemical Formula: C₁₅H₁₄O₄
Molecular Weight: 258.27 g/mol
CAS Number: 41351-30-8
Spectroscopic Data (Predicted)
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2,4-Dimethoxy-4'-hydroxybenzophenone. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
¹H NMR (Proton NMR) Data
Solvent: CDCl₃
Frequency: 400 MHz
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 7.7 - 7.8
Doublet
2H
H-2', H-6'
~ 7.4 - 7.5
Doublet
1H
H-6
~ 6.8 - 6.9
Doublet
2H
H-3', H-5'
~ 6.4 - 6.5
Doublet of Doublets
1H
H-5
~ 6.3 - 6.4
Doublet
1H
H-3
~ 5.5 - 6.5
Broad Singlet
1H
-OH
~ 3.85
Singlet
3H
4-OCH₃
~ 3.80
Singlet
3H
2-OCH₃
¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃
Frequency: 100 MHz
Chemical Shift (δ, ppm)
Assignment
~ 195 - 197
C=O (Ketone)
~ 163 - 165
C-4
~ 160 - 162
C-2
~ 158 - 160
C-4'
~ 132 - 134
C-6
~ 130 - 132
C-2', C-6'
~ 128 - 130
C-1'
~ 120 - 122
C-1
~ 114 - 116
C-3', C-5'
~ 105 - 107
C-5
~ 98 - 100
C-3
~ 55 - 56
4-OCH₃
~ 55 - 56
2-OCH₃
IR (Infrared) Spectroscopy Data
Sample Preparation: KBr Pellet
Wavenumber (cm⁻¹)
Intensity
Assignment
3600 - 3200
Broad
O-H stretch (phenolic)
3100 - 3000
Medium
C-H stretch (aromatic)
2980 - 2850
Medium
C-H stretch (methyl)
~ 1650
Strong
C=O stretch (ketone)
1600 - 1450
Medium-Strong
C=C stretch (aromatic)
1270 - 1200
Strong
C-O stretch (aryl ether)
1150 - 1000
Strong
C-O stretch (methoxy)
850 - 750
Strong
C-H out-of-plane bend (aromatic)
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of 2,4-Dimethoxy-4'-hydroxybenzophenone for structural elucidation.
Materials:
2,4-Dimethoxy-4'-hydroxybenzophenone
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
NMR tubes (5 mm)
Pipettes and vials
Instrumentation:
400 MHz (or higher) NMR spectrometer
Procedure:
Sample Preparation:
Weigh approximately 5-10 mg of 2,4-Dimethoxy-4'-hydroxybenzophenone into a clean, dry vial.
Add approximately 0.6 mL of CDCl₃ (containing TMS) to the vial.
Cap the vial and gently swirl or vortex until the sample is fully dissolved.
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
Cap the NMR tube securely.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
Place the sample in the NMR spectrometer.
Lock onto the deuterium signal of the CDCl₃ solvent.
Shim the magnetic field to achieve optimal homogeneity.
For ¹H NMR:
Acquire a single-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
Collect 8-16 scans for a good signal-to-noise ratio.
For ¹³C NMR:
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus has low natural abundance.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Phase correct the spectra.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
Integrate the peaks in the ¹H NMR spectrum.
Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.
Protocol 2: Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of 2,4-Dimethoxy-4'-hydroxybenzophenone to identify its functional groups.
Materials:
2,4-Dimethoxy-4'-hydroxybenzophenone
Potassium bromide (KBr), IR grade
Mortar and pestle (agate or mullite)
Hydraulic press with pellet-forming die
Spatula
Instrumentation:
Fourier-Transform Infrared (FT-IR) spectrometer
Procedure:
Sample Preparation (KBr Pellet Method):
Thoroughly dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water.
In a clean, dry agate mortar, place a small amount of KBr (approximately 100-200 mg).
Add a very small amount of the 2,4-Dimethoxy-4'-hydroxybenzophenone sample (approximately 1-2 mg). The sample-to-KBr ratio should be roughly 1:100.
Gently grind the mixture with the pestle to a fine, uniform powder.
Transfer a portion of the powdered mixture into the pellet-forming die.
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
Carefully remove the KBr pellet from the die.
Instrument Setup and Data Acquisition:
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Data Processing and Analysis:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the 2,4-Dimethoxy-4'-hydroxybenzophenone molecule.
Visualizations
Molecular Structure and Key Functional Groups
The following diagram illustrates the molecular structure of 2,4-Dimethoxy-4'-hydroxybenzophenone, highlighting the key functional groups relevant to its spectroscopic characterization.
Caption: Molecular structure of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Experimental Workflow for Spectroscopic Characterization
The following diagram outlines the general workflow for characterizing 2,4-Dimethoxy-4'-hydroxybenzophenone using NMR and IR spectroscopy.
Caption: Workflow for NMR and IR characterization.
Application
Application Note: Mass Spectrometry Fragmentation Analysis of 2,4-Dimethoxy-4'-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2,4-Dimethoxy-4'-hydroxybenzophenone, a subst...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2,4-Dimethoxy-4'-hydroxybenzophenone, a substituted benzophenone of interest in various research and development fields. A proposed fragmentation pathway is elucidated based on established principles of mass spectrometry and data from related compounds. Accompanying this analysis is a comprehensive, generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), designed to be adaptable to a range of common laboratory instrumentation.
Introduction
2,4-Dimethoxy-4'-hydroxybenzophenone belongs to the benzophenone class of compounds, which are widely used as UV blockers and in various industrial applications. Understanding the mass spectral behavior of this compound is crucial for its identification and quantification in complex matrices, a common requirement in pharmaceutical development, environmental analysis, and materials science. Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, offers high sensitivity and specificity for such analyses. The fragmentation pattern of a molecule under ionization is a unique fingerprint that allows for its structural confirmation. In this note, we predict the primary fragmentation pathways of 2,4-Dimethoxy-4'-hydroxybenzophenone under electron ionization (EI) conditions.
Predicted Fragmentation Pattern
The fragmentation of benzophenones in a mass spectrometer typically occurs via cleavage of the bonds adjacent to the carbonyl group. For 2,4-Dimethoxy-4'-hydroxybenzophenone (molar mass: 258.27 g/mol ), the molecular ion ([M]⁺˙) is expected at an m/z of 258. Under electron ionization, the primary fragmentation is anticipated to proceed through two main pathways, resulting from the cleavage of the C-C bonds flanking the carbonyl group.
The molecular structure of 2,4-Dimethoxy-4'-hydroxybenzophenone consists of a 2,4-dimethoxyphenyl group and a 4-hydroxyphenyl group attached to a central carbonyl moiety. The primary cleavage events will likely lead to the formation of the corresponding benzoyl cations.
Key Predicted Fragments:
m/z 165: This fragment corresponds to the [C₉H₉O₃]⁺ ion, formed by the loss of the 4-hydroxyphenyl radical. This is predicted to be a major, stable fragment due to the resonance stabilization afforded by the two methoxy groups.
m/z 121: This fragment represents the [C₇H₅O₂]⁺ ion, resulting from the loss of the 2,4-dimethoxyphenyl radical. The hydroxyl group provides resonance stabilization to this cation.
m/z 93: Further fragmentation of the m/z 121 ion through the loss of a carbon monoxide (CO) molecule can lead to the formation of the [C₆H₅O]⁺ ion.
m/z 135: The m/z 165 fragment may undergo a loss of a formaldehyde (CH₂O) molecule from one of the methoxy groups, resulting in a fragment at m/z 135.
Quantitative Data Summary
m/z
Proposed Ion Structure
Predicted Relative Abundance
258
[C₁₅H₁₄O₄]⁺˙ (Molecular Ion)
Moderate
165
[C₉H₉O₃]⁺
High
121
[C₇H₅O₂]⁺
High
93
[C₆H₅O]⁺
Moderate
135
[C₈H₇O₂]⁺
Low to Moderate
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of 2,4-Dimethoxy-4'-hydroxybenzophenone using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Sample Preparation:
Dissolve a known quantity of 2,4-Dimethoxy-4'-hydroxybenzophenone in a suitable volatile solvent (e.g., methanol, acetone, or ethyl acetate) to a final concentration of 10-100 µg/mL.
If the sample is in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.
An internal standard may be added for quantitative analysis.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Standard GC system equipped with a split/splitless injector.
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
Injector Temperature: 280 °C
Injection Mode: Splitless (or split, depending on concentration)
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 150 °C, hold for 1 minute.
Ramp: Increase to 280 °C at a rate of 15 °C/min.
Final hold: Hold at 280 °C for 5 minutes.
Mass Spectrometer: Quadrupole or Ion Trap mass analyzer.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Ion Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Mass Range: Scan from m/z 50 to 350.
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
3. Data Analysis:
Identify the peak corresponding to 2,4-Dimethoxy-4'-hydroxybenzophenone in the total ion chromatogram (TIC).
Extract the mass spectrum for this peak.
Identify the molecular ion and the major fragment ions.
Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra for confirmation.
Visualizations
Caption: Predicted fragmentation pathway of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Caption: General workflow for GC-MS analysis of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Application Notes and Protocols: 2,4-Dimethoxy-4'-hydroxybenzophenone as a UV Absorber in Polymers
For Researchers, Scientists, and Drug Development Professionals Introduction 2,4-Dimethoxy-4'-hydroxybenzophenone is a substituted benzophenone that functions as a potent ultraviolet (UV) light absorber. Its molecular st...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxy-4'-hydroxybenzophenone is a substituted benzophenone that functions as a potent ultraviolet (UV) light absorber. Its molecular structure enables the absorption of harmful UV radiation, which can otherwise lead to the degradation of polymeric materials. When incorporated into polymers, it helps to prevent discoloration, loss of mechanical properties, and extend the lifespan of products exposed to sunlight.[1] Benzophenone-type UV absorbers are widely utilized in various polymer systems, including polyolefins, polyvinyl chloride (PVC), and coatings, to ensure the durability and aesthetic stability of the final products.[2][3][4] The primary mechanism of action involves the absorption of UV photons and their dissipation as harmless thermal energy, thus protecting the polymer matrix from photodegradation.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-Dimethoxy-4'-hydroxybenzophenone is provided in the table below.
The photostabilizing effect of 2,4-Dimethoxy-4'-hydroxybenzophenone is attributed to its ability to absorb UV radiation and dissipate the energy through a process of tautomerization. The benzophenone moiety absorbs a UV photon, which excites the molecule to a higher energy state. This energy is then dissipated as heat through a rapid, reversible intramolecular proton transfer, allowing the molecule to return to its ground state without initiating photodegradation of the host polymer.[5]
Mechanism of UV absorption and energy dissipation by benzophenones.
Applications
Based on the general utility of benzophenone UV absorbers, 2,4-Dimethoxy-4'-hydroxybenzophenone is expected to be an effective stabilizer in a variety of polymer systems, including:
Polyolefins: Polyethylene (PE) and Polypropylene (PP) for outdoor applications such as films, tapes, and molded articles.[2][7]
Polyvinyl Chloride (PVC): Both rigid and flexible PVC formulations to prevent discoloration and maintain mechanical integrity.[8][9]
Coatings: To protect against fading and chalking in paints, varnishes, and other surface coatings.[2][8]
Adhesives and Sealants: To maintain bond strength and prevent degradation upon exposure to sunlight.[2]
While specific performance data for 2,4-Dimethoxy-4'-hydroxybenzophenone in various polymers is not extensively available in the public domain, the following table provides a representative overview of the expected performance benefits based on data for similar benzophenone derivatives. The actual performance will vary depending on the polymer matrix, concentration of the UV absorber, and exposure conditions.
Polymer System
Property
Unstabilized (after UV exposure)
Stabilized with Benzophenone-type Absorber (after UV exposure)
Polypropylene (PP)
Tensile Strength Retention
~20-30%
>70%
Yellowness Index (ΔYI)
>15
<5
Polyethylene (PE)
Elongation at Break Retention
~10-20%
>60%
Gloss Retention
<40%
>80%
Polyvinyl Chloride (PVC)
Color Change (ΔE)
>10
<3
Impact Strength Retention
~30-40%
>75%
Experimental Protocols
Synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone
This protocol describes a plausible two-step synthesis route involving a Friedel-Crafts acylation followed by a demethylation reaction.
Step 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene with 4-Methoxybenzoyl chloride
To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise.
Allow the mixture to stir for 15 minutes at 0 °C.
Slowly add a solution of 4-methoxybenzoyl chloride (1.0 eq) in dichloromethane to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4,4'-trimethoxybenzophenone.
Purify the crude product by column chromatography or recrystallization.
Step 2: Selective Demethylation
Dissolve the purified 2,4,4'-trimethoxybenzophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane).
Cool the solution to 0 °C and add a solution of a Lewis acid suitable for selective demethylation (e.g., boron tribromide, BBr₃) (1.1 eq) dropwise.
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
Upon completion, quench the reaction by the slow addition of water.
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude 2,4-Dimethoxy-4'-hydroxybenzophenone by column chromatography or recrystallization to yield the final product.
Incorporation into Polymer Matrix via Melt Blending
Dry the polymer pellets and the 2,4-Dimethoxy-4'-hydroxybenzophenone powder in a vacuum oven at an appropriate temperature for the specific polymer to remove any moisture.
Prepare a dry blend of the polymer pellets and the UV absorber at the desired concentration (e.g., 0.1 - 1.0 wt%).
Melt-compound the blend using a twin-screw extruder or a laboratory-scale internal mixer. The processing temperature should be optimized for the specific polymer.
Extrude the molten polymer into strands, cool in a water bath, and pelletize.
Prepare test specimens (e.g., films, plaques) from the compounded pellets by compression molding or injection molding.
Accelerated Weathering Test
This protocol is based on ASTM G155: Standard Practice for Operating Xenon Arc Lamp Apparatus for Exposure of Materials .[10][11][12]
Mount the polymer specimens in the sample holders of a xenon arc weathering apparatus.
Set the test parameters according to the desired cycle. A common cycle for simulating outdoor weathering is:
Cycle: 102 minutes of light followed by 18 minutes of light and water spray.
Black Panel Temperature: 63 ± 3 °C.
Relative Humidity: 50 ± 10%.
Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours).
Periodically remove samples for evaluation of property changes.
Evaluation of Polymer Properties
Visual Inspection: At each interval, visually inspect the samples for any signs of degradation such as cracking, chalking, or crazing.
Color Measurement: Quantify the change in color and yellowness index using a spectrophotometer or colorimeter according to ASTM E313.
Mechanical Testing: Measure the tensile strength, elongation at break, and impact strength of the exposed samples according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D256 for Izod impact). Compare the results to unexposed control samples.
UV-Visible Spectroscopy of Polymer Films
Prepare thin films of the stabilized and unstabilized polymer of uniform thickness.
Record the UV-Visible absorption spectrum of each film from 200 to 800 nm using a UV-Vis spectrophotometer.
The spectrum of the stabilized film should show a strong absorbance in the UV region (typically 290-400 nm) corresponding to the absorption profile of the 2,4-Dimethoxy-4'-hydroxybenzophenone, which should be absent in the unstabilized film.
Experimental Workflow
The following diagram illustrates the logical workflow for evaluating the efficacy of 2,4-Dimethoxy-4'-hydroxybenzophenone as a UV absorber in a polymer system.
Application Notes and Protocols: 2,4-Dimethoxy-4'-hydroxybenzophenone in Cosmetic and Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Detailed experimental data and protocols specifically for 2,4-Dimethoxy-4'-hydroxybenzophenone are limited in publicly available scientific lite...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and protocols specifically for 2,4-Dimethoxy-4'-hydroxybenzophenone are limited in publicly available scientific literature. The following application notes and protocols are based on established methods for structurally similar benzophenone-type UV filters, such as oxybenzone and 2,4-dihydroxybenzophenone. Researchers should consider these as a starting point and optimize the methodologies for the specific compound and formulation.
Introduction
2,4-Dimethoxy-4'-hydroxybenzophenone (CAS No. 41351-30-8) is a benzophenone derivative utilized in the cosmetic and material science industries for its ultraviolet (UV) absorbing properties.[1] As a multifunctional ingredient, it serves as a UV filter to protect the skin from sun damage and as a stabilizer to prevent the photodegradation of cosmetic formulations, thereby extending product shelf life.[1] Its antioxidant potential further contributes to its role in protecting against oxidative stress.[1] These characteristics make it a valuable component in sunscreens, lotions, creams, and other personal care products.[1]
Physicochemical Properties and Functions
A summary of the key properties and functions of 2,4-Dimethoxy-4'-hydroxybenzophenone is provided below.
Table 1: Physicochemical Properties of 2,4-Dimethoxy-4'-hydroxybenzophenone
Table 2: Primary Functions in Cosmetic and Sunscreen Formulations
Function
Description
Reference
UV Absorber
Effectively absorbs UV radiation, making it a valuable ingredient in sunscreens and other sun care products to protect the skin from harmful UVA and UVB rays.
Protects cosmetic formulations from degradation caused by exposure to UV light, thereby enhancing the stability and extending the shelf life of the product.
The following are detailed protocols for the evaluation of 2,4-Dimethoxy-4'-hydroxybenzophenone in cosmetic and sunscreen formulations. These are generalized methods and may require optimization.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the quantification of benzophenone-type UV filters in a cosmetic cream, adapted from established HPLC methods.
Objective: To determine the concentration of 2,4-Dimethoxy-4'-hydroxybenzophenone in a sunscreen cream.
2,4-Dimethoxy-4'-hydroxybenzophenone reference standard
Volumetric flasks, pipettes, and centrifuge tubes
Syringe filters (0.45 µm)
HPLC system with a UV detector and a C18 column
Procedure:
Standard Solution Preparation:
Accurately weigh approximately 10 mg of 2,4-Dimethoxy-4'-hydroxybenzophenone reference standard and dissolve it in methanol in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with methanol.
Sample Preparation:
Accurately weigh approximately 1.0 g of the sunscreen cream into a 50 mL centrifuge tube.
Add 20 mL of methanol and vortex for 5 minutes to disperse the cream.
Centrifuge at 5000 rpm for 15 minutes.
Carefully transfer the supernatant to a 50 mL volumetric flask.
Repeat the extraction of the pellet with another 20 mL of methanol, centrifuge, and combine the supernatants.
Bring the combined supernatant to volume with methanol in the 50 mL volumetric flask.
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions (starting point):
Column: C18, 5 µm, 4.6 x 150 mm
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection Wavelength: To be determined by UV scan of the reference standard (likely in the 280-350 nm range)
Column Temperature: 30 °C
Analysis:
Inject the standard solutions to generate a calibration curve.
Inject the sample solution.
Identify the peak for 2,4-Dimethoxy-4'-hydroxybenzophenone in the sample chromatogram by comparing the retention time with that of the standard.
Quantify the amount of the analyte in the sample using the calibration curve.
Workflow for HPLC quantification of a UV filter.
In Vitro Sun Protection Factor (SPF) Determination
This protocol outlines a general method for the in vitro determination of SPF, which is useful for screening purposes.
Objective: To estimate the SPF of a sunscreen formulation containing 2,4-Dimethoxy-4'-hydroxybenzophenone.
Materials:
Sunscreen formulation
Polymethylmethacrylate (PMMA) plates
UV-Vis spectrophotometer with an integrating sphere
Positive displacement pipette or syringe
Glycerol or another suitable blank
Procedure:
Substrate Preparation:
Record the absorbance of a blank, glycerol-coated PMMA plate.
Sample Application:
Accurately apply the sunscreen formulation onto the roughened surface of a PMMA plate at a concentration of 1.2 mg/cm².
Distribute the product evenly over the entire surface using a gloved finger or a specific spreading tool.
Allow the film to dry and equilibrate for 15-20 minutes in the dark.
UV Transmittance Measurement:
Measure the UV transmittance of the sample-coated plate at multiple points across the surface from 290 to 400 nm.
SPF Calculation:
The SPF is calculated using the following equation, which integrates the erythemal action spectrum and the solar spectral irradiance over the UV range:
SPF = ∫ E(λ) S(λ) dλ / ∫ E(λ) S(λ) T(λ) dλ
Where:
E(λ) = Erythemal action spectrum
S(λ) = Solar spectral irradiance
T(λ) = Transmittance of the sunscreen sample
Note: In vitro SPF values are useful for formulation screening but may not directly correspond to in vivo results.
Photostability Assessment
This protocol provides a general method to assess the photostability of 2,4-Dimethoxy-4'-hydroxybenzophenone in a formulation.
Objective: To evaluate the degradation of 2,4-Dimethoxy-4'-hydroxybenzophenone upon exposure to UV radiation.
Materials:
Sunscreen formulation
Quartz plates or other UV-transparent substrate
Solar simulator with a controlled UV output
HPLC system (as described in Protocol 3.1)
Procedure:
Sample Preparation:
Apply a thin, uniform film of the sunscreen formulation onto quartz plates (e.g., 1.2 mg/cm²).
Prepare multiple identical plates.
Initial Analysis (Time 0):
Immediately after preparation, extract the sunscreen from one set of plates using a suitable solvent (e.g., methanol).
Analyze the extract using the HPLC method (Protocol 3.1) to determine the initial concentration of 2,4-Dimethoxy-4'-hydroxybenzophenone.
UV Exposure:
Expose the remaining plates to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to typical sun exposure.
Include a dark control (plates covered with aluminum foil) to account for any thermal degradation.
Post-Exposure Analysis:
At predetermined time points during the UV exposure, remove a set of plates.
Extract the sunscreen and analyze the concentration of 2,4-Dimethoxy-4'-hydroxybenzophenone using HPLC.
Also, analyze the dark control samples.
Data Analysis:
Calculate the percentage of degradation of 2,4-Dimethoxy-4'-hydroxybenzophenone at each time point relative to the initial concentration.
Compare the degradation in the UV-exposed samples to the dark controls.
Workflow for photostability assessment.
Representative Sunscreen Formulation
The following table provides a representative oil-in-water (O/W) sunscreen lotion formulation. 2,4-Dimethoxy-4'-hydroxybenzophenone would be incorporated into the oil phase. The typical use level for benzophenone-type UV filters is in the range of 1-10%.
Application of 2,4-Dimethoxy-4'-hydroxybenzophenone in Solid-Phase Peptide Synthesis: An Investigational Approach
For Researchers, Scientists, and Drug Development Professionals Introduction Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolecules. A critical component of SPPS is the choice of a linker, which tethers the growing peptide chain to the solid support. Photolabile linkers have emerged as a valuable class of tools in this field, offering mild cleavage conditions that are orthogonal to many standard protecting groups used in peptide synthesis. This avoids the use of harsh acidic reagents, which can be detrimental to sensitive peptide sequences.
While various photolabile linkers are commercially available, the exploration of novel scaffolds continues to be an area of active research. This document explores the potential application of 2,4-Dimethoxy-4'-hydroxybenzophenone as a core structure for a novel photolabile linker system in SPPS. Benzophenone and its derivatives are well-known for their photochemical properties and are utilized as photosensitizers and in photoaffinity labeling.[1][2][3][4] The inherent photoreactivity of the benzophenone core suggests its potential as a photolabile handle for the release of synthetic peptides from a solid support.
This application note provides a theoretical framework and investigational protocols for the synthesis and utilization of a 2,4-Dimethoxy-4'-hydroxybenzophenone-derived linker in SPPS.
Principle of Photolability
The photochemical reactivity of benzophenone is centered around the n-π* triplet state, which can be readily populated upon absorption of UV light. This excited state is a powerful hydrogen abstractor. The proposed mechanism for photocleavage of a linker derived from 2,4-Dimethoxy-4'-hydroxybenzophenone involves an intramolecular hydrogen abstraction by the excited benzophenone carbonyl group from a benzylic position, leading to the formation of a diradical intermediate. Subsequent electronic rearrangement would then result in the cleavage of the bond anchoring the peptide to the linker. The methoxy groups on one of the phenyl rings can influence the photochemical properties of the molecule, potentially affecting the wavelength of maximum absorption and the efficiency of the photocleavage process.
Proposed Synthesis of a 2,4-Dimethoxy-4'-hydroxybenzophenone-Based Linker
The following is a proposed synthetic route to functionalize 2,4-Dimethoxy-4'-hydroxybenzophenone for attachment to a solid support. The synthesis of a related compound, p-(4-hydroxybenzoyl)phenylalanine, has been reported and involves the reaction of a benzophenone derivative with ethyl acetamidocyanoacetate.[5]
Scheme 1: Proposed Synthesis of a Functionalized Linker
Caption: Proposed synthetic route for a carboxylic acid functionalized linker.
Experimental Protocols
Protocol 1: Synthesis of 4-(Carboxymethoxy)-2',4'-dimethoxybenzophenone (Linker)
Alkylation: To a solution of 2,4-Dimethoxy-4'-hydroxybenzophenone (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).
Reflux the mixture for 12 hours, monitoring the reaction by thin-layer chromatography (TLC).
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
Purify the resulting crude ester by column chromatography.
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.
Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid functionalized linker.
Protocol 2: Attachment of the Linker to Amino-Functionalized Resin
Caption: Workflow for attaching the photolabile linker to a solid support.
Swell aminomethyl-polystyrene resin in dichloromethane (DCM) for 1 hour.
In a separate flask, dissolve the synthesized linker (2.0 eq relative to the resin loading), HBTU (1.9 eq), and HOBt (2.0 eq) in dimethylformamide (DMF).
Add N,N-diisopropylethylamine (DIEA) (4.0 eq) to the linker solution to activate the carboxylic acid.
Drain the DCM from the swollen resin and add the activated linker solution.
Agitate the mixture at room temperature for 4 hours.
Wash the resin sequentially with DMF, DCM, and methanol.
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
Standard Fmoc/tBu solid-phase peptide synthesis protocols can be employed using the linker-functionalized resin.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
Washing: Wash the resin with DMF.
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/HOBt/DIEA or HATU/DIEA) in DMF.
Washing: Wash the resin with DMF.
Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.
Protocol 4: Photocleavage of the Peptide from the Resin
The UV absorption properties of benzophenone derivatives are crucial for determining the optimal cleavage wavelength. Benzophenones typically exhibit strong absorption in the UV-A range (320-380 nm).[6][7][8]
Caption: General workflow for the photocleavage of the synthesized peptide.
After synthesis, perform a final Fmoc deprotection.
Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to remove side-chain protecting groups.
Wash the resin thoroughly with DCM and methanol and dry under vacuum.
Suspend the dried peptide-resin in a suitable solvent for photocleavage (e.g., a mixture of acetonitrile and water or a buffered solution at neutral pH).
Irradiate the suspension with a UV lamp at a wavelength corresponding to the absorption maximum of the benzophenone linker (e.g., 365 nm) for a predetermined time (optimization required).
Filter the resin and collect the filtrate containing the cleaved peptide.
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine the cleavage efficiency and purity.
Quantitative Data Summary
As this is an investigational approach, the following table presents hypothetical target values for key parameters. Experimental optimization would be required to achieve these values.
Parameter
Target Value
Conditions / Notes
Linker Loading on Resin
0.3 - 0.7 mmol/g
Determined by UV-Vis spectrophotometry of the fluorenyl group after Fmoc cleavage.
Photocleavage Wavelength
350 - 370 nm
Based on typical benzophenone absorption spectra.[6][7][8]
Photocleavage Time
1 - 4 hours
Highly dependent on the specific peptide sequence, solvent, and light source intensity.
Cleavage Efficiency
> 80%
Determined by comparing the amount of peptide cleaved to the initial loading.
Peptide Purity (Crude)
> 70%
Assessed by RP-HPLC analysis of the cleavage solution.
Conclusion
The use of 2,4-Dimethoxy-4'-hydroxybenzophenone as a precursor for a novel photolabile linker in solid-phase peptide synthesis presents an intriguing avenue for research. The well-established photochemistry of the benzophenone core provides a strong theoretical basis for its application in the mild and orthogonal release of synthetic peptides. The proposed synthetic route and experimental protocols offer a starting point for the investigation and optimization of this system. Successful development of this linker could expand the toolkit available to peptide chemists, particularly for the synthesis of sensitive and complex peptides where traditional acid-based cleavage methods are suboptimal. Further research is warranted to fully characterize the photochemical properties of this linker and to evaluate its performance with a variety of peptide sequences.
Application Notes: 2,4-Dimethoxy-4'-hydroxybenzophenone in Bioconjugation—A Focus on Photo-Cross-Linking
For Researchers, Scientists, and Drug Development Professionals Introduction Benzophenone and its derivatives are powerful tools in bioconjugation, primarily utilized as photo-cross-linkers for photoaffinity labeling. Up...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone and its derivatives are powerful tools in bioconjugation, primarily utilized as photo-cross-linkers for photoaffinity labeling. Upon activation with UV light, these compounds can form stable covalent bonds with nearby molecules, making them invaluable for identifying and characterizing protein-protein interactions, mapping binding sites, and creating stable bioconjugates.
It is a common misconception that benzophenone moieties function as photocleavable linkers. In fact, the opposite is true. The photo-excited benzophenone group is designed to create a covalent bond, not to break one. This document provides a detailed overview of the use of benzophenone derivatives, with a conceptual focus on structures like 2,4-dimethoxy-4'-hydroxybenzophenone, for their established role as photo-cross-linking agents. We will contrast this with the mechanisms of true photocleavable linkers to provide a comprehensive resource for researchers.
Principle of Benzophenone-Mediated Photo-Cross-Linking
The utility of benzophenone in bioconjugation stems from its photochemical reactivity. Upon absorption of UV light, typically in the range of 350-365 nm, the benzophenone carbonyl group undergoes a n → π* transition to an excited singlet state, which then rapidly converts to a more stable triplet state through intersystem crossing.[1] This triplet diradical is capable of abstracting a hydrogen atom from a C-H bond of a nearby molecule (e.g., an amino acid side chain of a protein) to form a ketyl radical and a substrate radical. These two radicals then combine to form a stable, covalent carbon-carbon bond, effectively "cross-linking" the benzophenone-containing molecule to its interaction partner.[2]
The key advantages of benzophenone-based cross-linkers include:
Stability: They are stable in the dark and under typical laboratory conditions.
Reactivity: The excited triplet state can react with otherwise inert C-H bonds.[3]
Wavelength: Activation occurs at longer UV wavelengths (350-365 nm), which are less damaging to biological samples compared to shorter UV wavelengths.[4]
Data Presentation: Benzophenone as a Photo-Cross-Linker
Quantitative data for benzophenone-based linkers typically focuses on cross-linking efficiency rather than cleavage. The following table summarizes representative data for photo-cross-linking applications.
For applications requiring the light-induced release of a molecule, researchers should employ true photocleavable linkers. These linkers contain moieties specifically designed to undergo bond scission upon irradiation. The table below compares benzophenone with a common class of photocleavable linkers, the o-nitrobenzyl (ONB) group.
Linker Family
Mechanism
Typical Cleavage Wavelength
Key Feature
Benzophenone
Photo-Cross-Linking: Forms a stable covalent bond with a target molecule upon UV activation.
350-365 nm (for activation)
Covalent bond formation .
o-Nitrobenzyl (ONB)
Photocleavage: Undergoes an intramolecular rearrangement upon UV irradiation, leading to the cleavage of the linker and release of the conjugated molecule and a nitrosobenzaldehyde byproduct.[5]
The following diagram illustrates the mechanism by which a benzophenone-containing linker forms a covalent bond with a target protein.
Caption: Mechanism of benzophenone-mediated photo-cross-linking.
o-Nitrobenzyl Photocleavage Pathway
For comparison, this diagram shows the mechanism of a true photocleavable linker.
Caption: Mechanism of o-nitrobenzyl photocleavage.
Experimental Protocols
The following are generalized protocols for the use of benzophenone-based linkers in photo-cross-linking applications. Note: These are starting points; optimal conditions (concentrations, irradiation time, etc.) must be determined empirically for each specific system.
Protocol 1: Synthesis of a Benzophenone-Labeled Bioconjugate
This protocol describes the conjugation of a benzophenone linker containing an N-hydroxysuccinimide (NHS) ester to a primary amine (e.g., lysine residue) on a protein.
Materials:
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4-8.0)
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
Procedure:
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
Linker Preparation: Immediately before use, dissolve the benzophenone-NHS ester in anhydrous DMSO to a concentration of 10-50 mM.
Conjugation Reaction:
a. Add a 10- to 20-fold molar excess of the dissolved benzophenone linker to the protein solution.
b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
Purification:
a. Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
b. Collect the protein-containing fractions.
Characterization:
a. Determine the concentration of the conjugated protein using a standard protein assay (e.g., BCA).
b. Characterize the degree of labeling using UV-Vis spectrophotometry (by measuring the absorbance of the benzophenone at ~252 nm) or mass spectrometry.
Storage: Store the purified benzophenone-labeled bioconjugate protected from light at 4°C (short-term) or -80°C (long-term).
Protocol 2: Photo-Cross-Linking of a Benzophenone-Labeled Bioconjugate to its Binding Partner
This protocol outlines the procedure for UV irradiation to induce cross-linking between the benzophenone-labeled biomolecule and its interacting partner.
UV lamp with an output centered around 365 nm (e.g., a hand-held UV lamp or a UV cross-linker instrument)
Reaction buffer (should be transparent to UV light at 365 nm)
Quartz or UV-transparent microplate/cuvette
SDS-PAGE analysis reagents
Procedure:
Binding Reaction:
a. In a quartz cuvette or UV-transparent plate, mix the benzophenone-labeled "bait" with its "prey" in a suitable reaction buffer. Use concentrations that are appropriate for their binding affinity (typically in the low micromolar to nanomolar range).
b. As a negative control, prepare a sample without the "prey" and another sample without UV irradiation.
c. Incubate the mixture for 30-60 minutes at the optimal temperature for binding to allow complex formation.
UV Irradiation:
a. Place the sample on ice or a cooling block to minimize heat-induced damage.
b. Irradiate the sample with 365 nm UV light for 5-30 minutes. The optimal irradiation time and distance from the lamp must be determined empirically.
Analysis of Cross-Linking:
a. After irradiation, quench any remaining reactive species by adding a radical scavenger like DTT (optional).
b. Analyze the reaction products by SDS-PAGE. A successful cross-linking event will result in a new, higher molecular weight band corresponding to the bait-prey conjugate.
c. Confirm the identity of the cross-linked product by Western blotting or mass spectrometry.
Experimental Workflow Diagram
Caption: General workflow for bioconjugation and photo-cross-linking.
Application Notes and Protocols for 2,4-Dimethoxy-4'-hydroxybenzophenone as a Bifunctional Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals Introduction 2,4-Dimethoxy-4'-hydroxybenzophenone is a versatile chemical compound possessing two distinct functional moieties that enable its use as a hete...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxy-4'-hydroxybenzophenone is a versatile chemical compound possessing two distinct functional moieties that enable its use as a heterobifunctional crosslinking agent. Its utility stems from the orthogonal reactivity of its two key features:
A Photoreactive Benzophenone Core: Like other benzophenone derivatives, this core can be activated by UV light (typically ~350-365 nm). Upon excitation to a triplet state, it can abstract a hydrogen atom from adjacent C-H, N-H, or O-H bonds, resulting in the formation of a stable, covalent carbon-carbon or carbon-heteroatom bond. This property allows for the light-induced crosslinking of the molecule to interacting partners.
A Nucleophilic 4'-Hydroxyl Group: The phenolic hydroxyl group provides a reactive handle for the initial, pre-photolysis conjugation to a molecule of interest (e.g., a small molecule drug, peptide, or protein). This attachment is typically achieved through stable ether or ester linkages.
This dual functionality allows for a two-step crosslinking strategy, which is highly valuable in chemical biology and drug development for applications such as target identification, mapping protein-protein interactions (PPIs), and creating antibody-drug conjugates. The protocols outlined below are representative methodologies based on the established principles of benzophenone photochemistry and phenolic hydroxyl group conjugation, designed to serve as a practical guide for researchers.
Physicochemical Properties and Handling
Proper handling and storage are essential for maintaining the integrity and reactivity of the crosslinker.
Handle in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses).
For creating stock solutions, use anhydrous solvents like DMSO or DMF. Prepare fresh or store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Application Note 1: Small Molecule Target Identification
This protocol describes the use of 2,4-Dimethoxy-4'-hydroxybenzophenone to create a photo-reactive probe from a small molecule of interest for identifying its cellular protein targets.
Workflow for Target Identification
Caption: Workflow for small molecule target identification.
Experimental Protocols
Part A: Synthesis of a Photoreactive Small Molecule Probe
This protocol details the conjugation of a small molecule containing an alkyl halide to the 4'-hydroxyl group of the crosslinker via a Williamson ether synthesis.
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Dimethoxy-4'-hydroxybenzophenone (1.0 eq) in anhydrous DMF.
Deprotonation: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes.
Conjugation: Add the small molecule containing a suitable leaving group (e.g., an alkyl iodide or bromide) (1.1 eq) to the reaction mixture.
Incubation: Heat the reaction to 60-80°C and stir for 4-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the final photoreactive probe.
Characterization: Confirm the structure and purity of the synthesized probe using NMR and mass spectrometry.
Part B: Photo-crosslinking in Cell Lysate
Prepare Cell Lysate: Harvest cells and prepare a clarified total cell lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS). Determine the total protein concentration using a standard assay (e.g., BCA assay).
Incubation: In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1-5 mg/mL. Add the photoreactive probe (from a concentrated DMSO stock) to the desired final concentration (typically 1-10 µM). Include a DMSO-only control. Incubate the mixture for 1 hour at 4°C with gentle rotation to allow the probe to bind to its target.
UV Irradiation: Place the tubes on ice in a 96-well plate or a suitable holder. Irradiate from above with a UV lamp (365 nm) for 15-60 minutes. The optimal time and distance from the UV source should be empirically determined.
Sample Preparation: After irradiation, add SDS-PAGE loading buffer to the samples and boil for 5 minutes to denature the proteins.
Part C: Analysis of Crosslinked Products
SDS-PAGE: Separate the proteins by SDS-PAGE. One can visualize the crosslinked products by Coomassie staining, silver staining, or, if the probe was tagged (e.g., with biotin), by Western blot analysis using streptavidin-HRP. A successful crosslinking event will result in a new band at a higher molecular weight corresponding to the target protein-probe conjugate.
Mass Spectrometry: To identify the unknown target protein, excise the band of interest from the Coomassie-stained gel. Perform in-gel trypsin digestion, followed by LC-MS/MS analysis of the resulting peptides to identify the protein.
Quantitative Parameters for Optimization
Parameter
Typical Range
Notes
Probe Concentration
1 - 50 µM
Start with a concentration 10-100 fold higher than the expected Kd of the small molecule.
Lysate Concentration
1 - 10 mg/mL
Higher concentrations increase the chance of capturing low-abundance targets.
UV Wavelength
350 - 365 nm
This wavelength is optimal for exciting the benzophenone core while minimizing protein damage.
UV Irradiation Time
10 - 60 min
Optimize to maximize crosslinking efficiency while minimizing non-specific crosslinking and sample heating.
UV Lamp Distance
5 - 10 cm
Ensure consistent distance for reproducible results.
This protocol outlines a strategy to identify the interaction partners of a known "bait" protein by first conjugating it with 2,4-Dimethoxy-4'-hydroxybenzophenone and then using photo-crosslinking to capture "prey" proteins.
Workflow for PPI Mapping
Caption: Workflow for mapping protein-protein interactions.
Experimental Protocols
Part A: Activation of the Crosslinker (Creation of an NHS Ester Derivative)
To conjugate the crosslinker to proteins via primary amines (lysine residues), the hydroxyl group must first be activated. This can be done by adding a spacer arm terminating in an N-hydroxysuccinimide (NHS) ester.
Reaction Setup: Dissolve 2,4-Dimethoxy-4'-hydroxybenzophenone (1.0 eq) and N,N'-Disuccinimidyl carbonate (DSC, 1.2 eq) in anhydrous acetonitrile.
Activation: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq).
Incubation: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
Purification: Upon completion, concentrate the reaction mixture and purify the resulting activated BP-NHS ester crosslinker by flash chromatography.
Part B: Conjugation to the Bait Protein
Buffer Exchange: Ensure the purified bait protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
Reaction: Add the activated BP-NHS ester (dissolved in DMSO) to the protein solution at a 10- to 50-fold molar excess. The optimal ratio should be determined empirically.
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
Quenching and Purification: Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Remove excess, unreacted crosslinker by dialysis or using a desalting column.
Part C: Photo-crosslinking of the Protein Complex
Complex Formation: Mix the labeled bait protein with the purified prey protein or a cell lysate containing potential interaction partners. Incubate under conditions that favor the protein-protein interaction (e.g., 30 minutes at 4°C).
UV Irradiation: Expose the sample to 365 nm UV light on ice for 15-60 minutes, as described in Application Note 1.
Part D: Identification of the Prey Protein
Affinity Purification: If the bait protein is tagged (e.g., with a His-tag or GST-tag), perform affinity purification to pull down the bait protein and any covalently crosslinked prey proteins.
Analysis: Elute the protein complexes and analyze them by SDS-PAGE. Excise the unique bands corresponding to the crosslinked complex and identify the prey protein(s) by mass spectrometry.
Quantitative Parameters for Optimization
Parameter
Typical Range
Notes
Crosslinker:Protein Ratio
10:1 to 50:1 (molar)
Optimize to achieve sufficient labeling without causing protein precipitation or loss of function.
Reaction pH
7.2 - 8.5
NHS ester reactions are more efficient at slightly alkaline pH.
Quenching Agent
20-50 mM Tris or Glycine
Essential for stopping the labeling reaction before adding to a complex mixture.
Bait:Prey Ratio
1:1 to 1:10 (molar)
Depends on the affinity of the interaction being studied.
Hypothetical Signaling Pathway Investigation
The crosslinker can be used to trap transient interactions in signaling pathways, such as between a kinase and its substrate.
Caption: Trapping a transient kinase-substrate interaction.
Application Notes and Protocols: The Role of 2,4-Dimethoxy-4'-hydroxybenzophenone in Photochemical Reaction Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 2,4-Dimethoxy-4'-hydroxybenzophenone in the study of photochemical reactions. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4-Dimethoxy-4'-hydroxybenzophenone in the study of photochemical reactions. This document details its photophysical properties, key applications as a photosensitizer, and experimental protocols for its use in laboratory settings.
Introduction
2,4-Dimethoxy-4'-hydroxybenzophenone is a substituted aromatic ketone that plays a significant role in various photochemical processes. Its molecular structure, featuring a benzophenone core with electron-donating methoxy groups and a hydroxyl group, imparts distinct ultraviolet (UV) absorbing properties.[1][2] This characteristic makes it a valuable tool for researchers investigating light-induced chemical transformations. In laboratory settings, it is frequently employed to understand the mechanisms of photochemical reactions and to explore the development of new materials with enhanced properties.[2]
UV-Vis Absorption Data for the Structurally Similar 2,4-Dihydroxybenzophenone:
Solvent
λmax (nm)
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Methanol
242
9,772
Methanol
290
9,120
Methanol
338
13,182
Data sourced from Sadtler Research Laboratories Spectral Collection as cited in PubChem.[4]
The following diagram illustrates the fundamental photophysical processes that substituted benzophenones undergo upon absorption of UV radiation.
Caption: Jablonski diagram illustrating the photophysical pathways of a benzophenone derivative.
Role in Studying Photochemical Reactions: Photosensitization
Substituted benzophenones, including 2,4-Dimethoxy-4'-hydroxybenzophenone, are widely utilized as Type II photoinitiators or photosensitizers . Upon absorption of UV light, they efficiently undergo intersystem crossing from the initially formed singlet excited state (S₁) to a longer-lived triplet excited state (T₁). This triplet state is the primary photoactive species.
The triplet state of 2,4-Dimethoxy-4'-hydroxybenzophenone can initiate photochemical reactions through two primary mechanisms:
Hydrogen Abstraction: The triplet-state molecule can abstract a hydrogen atom from a suitable donor molecule (e.g., a solvent like isopropanol or a substrate). This process generates a ketyl radical from the benzophenone and a radical from the donor molecule, which can then initiate further reactions such as polymerization or dimerization.
Energy Transfer: The triplet state can transfer its energy to another molecule (an acceptor), promoting the acceptor to its triplet state. This process is crucial in studies where the direct excitation of the acceptor molecule is inefficient.
The following diagram illustrates the general workflow for a photosensitized reaction using a benzophenone derivative.
Caption: General workflow for a photosensitized chemical reaction.
Experimental Protocols
The following are detailed protocols for key experiments involving benzophenone derivatives, which can be adapted for 2,4-Dimethoxy-4'-hydroxybenzophenone.
Protocol 1: Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (a related compound)
This protocol describes the synthesis of a structurally similar compound and can be adapted for the synthesis of other substituted benzophenones.
Materials:
m-Dimethoxybenzene (or resorcinol for other derivatives)
Oxalyl chloride
Azo-bis-isobutyronitrile (AIBN) or Benzoyl peroxide (catalyst)
Lewis Acid (e.g., AlCl₃)
Organic solvent (e.g., chlorobenzene)
Water
Standard laboratory glassware and equipment (three-necked flask, reflux condenser, etc.)
Procedure:
Step 1: Formation of the Intermediate (2,2',4,4'-tetramethoxybenzophenone)
In a three-necked flask equipped with a reflux condenser and magnetic stirrer, place 13.8 g of m-dimethoxybenzene.
Add 0.15 g of AIBN as a catalyst.
Slowly add 30 ml of oxalyl chloride to the flask while stirring.
Heat the reaction mixture to 70-80 °C and maintain this temperature for 1.5 hours.
After the reaction is complete, cool the mixture and add water to hydrolyze the excess oxalyl chloride.
Filter the mixture to collect the intermediate product and dry it in an oven.
Step 2: Demethylation to Form the Final Product
In a separate flask, dissolve the intermediate product in 100 ml of chlorobenzene.
Add 30 g of AlCl₃ to the solution.
Stir the mixture and maintain the temperature at 50 °C for 2-3 hours.
After the reaction, add water to hydrolyze the reaction mixture.
Separate the organic layer, and remove the solvent by rotary evaporation.
Recrystallize the crude product to obtain pure 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.[5]
Protocol 2: Photoreduction of a Benzophenone Derivative
This protocol details the classic photoreduction of a benzophenone to its corresponding pinacol using isopropanol as a hydrogen donor.
Materials:
2,4-Dimethoxy-4'-hydroxybenzophenone
Isopropanol (reagent grade)
Glacial acetic acid
Quartz reaction vessel or borosilicate glass tube
UV lamp (e.g., medium-pressure mercury lamp) or sunlight
Ice bath
Vacuum filtration apparatus
Procedure:
Dissolve 1.0 g of 2,4-Dimethoxy-4'-hydroxybenzophenone in 20 mL of isopropanol in a quartz reaction vessel. Gentle warming may be necessary to fully dissolve the solid.
Add one drop of glacial acetic acid to the solution.
Seal the vessel and place it under a UV lamp or in direct sunlight. The irradiation time will vary depending on the light source and the specific benzophenone derivative (typically several hours to a few days).
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete (indicated by the disappearance of the starting material spot on TLC), cool the reaction mixture in an ice bath to precipitate the product.
Collect the solid product by vacuum filtration and wash with cold isopropanol.
Air-dry the product and determine its yield and melting point.
Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
The following diagram outlines the logical steps of the photoreduction experiment.
Caption: Experimental workflow for the photoreduction of a benzophenone derivative.
Conclusion
2,4-Dimethoxy-4'-hydroxybenzophenone serves as a valuable tool for studying a wide range of photochemical reactions. Its strong UV absorption and efficient intersystem crossing to a reactive triplet state make it an effective photosensitizer for initiating reactions via hydrogen abstraction or energy transfer. The protocols provided herein offer a foundation for researchers to explore the rich photochemistry of this and related benzophenone derivatives in various applications, from organic synthesis to materials science and drug development. Further characterization of the specific photophysical parameters of 2,4-Dimethoxy-4'-hydroxybenzophenone will undoubtedly expand its utility in quantitative photochemical studies.
Technical Support Center: Synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone
Welcome to the Technical Support Center for the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubl...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,4-Dimethoxy-4'-hydroxybenzophenone?
A1: A prevalent and effective method involves a two-step process. The first step is a Friedel-Crafts acylation of 1,3-dimethoxybenzene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to produce 2,4,4'-trimethoxybenzophenone. The subsequent step involves the selective demethylation of the 4'-methoxy group to yield the desired 2,4-Dimethoxy-4'-hydroxybenzophenone. This approach is often preferred over direct acylation with 4-hydroxybenzoyl chloride, as the free hydroxyl group can interfere with the Lewis acid catalyst.
Q2: Why is my Friedel-Crafts acylation step resulting in a low yield of 2,4,4'-trimethoxybenzophenone?
A2: Low yields in Friedel-Crafts acylation are a common issue and can be attributed to several factors. Key areas to investigate include the purity and activity of the Lewis acid catalyst, reaction temperature, and the presence of moisture. All reactants and solvents should be anhydrous, and the reaction should be conducted under an inert atmosphere to prevent deactivation of the catalyst.
Q3: I am observing the formation of a dark, tarry substance during my reaction. What is the cause and how can it be prevented?
A3: Tar formation is often a result of side reactions, which can be promoted by excessively high reaction temperatures.[1] It is crucial to maintain the recommended reaction temperature, often with cooling, especially during the initial exothermic addition of the acylating agent. Using high-purity, dry solvents and reactants can also minimize the formation of these undesirable byproducts.
Q4: During the demethylation step, I am getting a mixture of products, including the starting material and fully demethylated products. How can I improve the selectivity?
A4: Selective demethylation can be challenging. The choice of demethylating agent and careful control of reaction conditions are critical. Using a milder Lewis acid or a specific demethylating agent known for its selectivity towards aryl methyl ethers can improve the outcome. Reaction time and temperature should be monitored closely, for instance by using thin-layer chromatography (TLC), to stop the reaction once the desired product is predominantly formed.
Troubleshooting Guide for Low Yield
Low yields in the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone can arise from issues in either the Friedel-Crafts acylation or the demethylation step. This guide provides a systematic approach to identifying and resolving the root cause of a low yield.
Issue 1: Low Yield in Friedel-Crafts Acylation of 1,3-dimethoxybenzene
Potential Cause
Troubleshooting Steps
Optimization Strategy
Inactive Lewis Acid Catalyst (e.g., AlCl₃)
Ensure the Lewis acid is fresh and has been stored under anhydrous conditions. Any exposure to atmospheric moisture can significantly reduce its activity.
Use a fresh bottle of anhydrous Lewis acid. Handle the catalyst in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).
Presence of Moisture
Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator. Use anhydrous solvents.
Distill solvents over an appropriate drying agent before use. Assemble the reaction apparatus while flushing with an inert gas.
Incorrect Reaction Temperature
Monitor the internal reaction temperature. The reaction is often exothermic and may require an ice bath to maintain the optimal temperature range (typically 0-5 °C during addition, then warming to room temperature).
Use a temperature probe and a cooling bath to maintain a stable temperature. Add the acylating agent dropwise to control the exotherm.
Improper Stoichiometry
Carefully calculate and measure the molar ratios of reactants and the catalyst. In Friedel-Crafts acylation, more than a stoichiometric amount of the Lewis acid is often required as it complexes with the ketone product.
A typical molar ratio is 1:1.1:1.2 for the aromatic substrate, acyl chloride, and Lewis acid, respectively. A slight excess of the catalyst can drive the reaction to completion.
Incomplete Reaction
Monitor the progress of the reaction using TLC. If the starting material is still present after the recommended reaction time, the reaction may not have gone to completion.
Extend the reaction time or slightly increase the temperature after the initial addition phase. Ensure efficient stirring to maintain a homogeneous mixture.
Issue 2: Low Yield in Selective Demethylation of 2,4,4'-trimethoxybenzophenone
Potential Cause
Troubleshooting Steps
Optimization Strategy
Non-selective Demethylation
Analyze the product mixture by TLC, HPLC, or NMR to identify the presence of starting material and over-demethylated byproducts (e.g., 2,4-dihydroxy-4'-methoxybenzophenone or 2,4,4'-trihydroxybenzophenone).
Use a milder or more selective demethylating agent. Common reagents for selective demethylation of aryl methyl ethers include boron tribromide (BBr₃) at low temperatures or aluminum chloride in specific solvents.
Incomplete Reaction
If the starting trimethoxy compound is the main component in the product mixture, the reaction may not have proceeded to completion.
Increase the reaction time or temperature moderately. Ensure the demethylating agent is active and used in the correct stoichiometric amount.
Product Degradation
The phenolic product can be susceptible to oxidation or other degradation pathways, especially during workup.
Perform the workup under an inert atmosphere if possible. Use degassed solvents. Purify the product promptly after the reaction.
Difficult Purification
The desired product may have similar polarity to byproducts, leading to loss during purification.
Optimize the chromatographic separation conditions (e.g., solvent system for column chromatography). Recrystallization from a suitable solvent system can also be an effective purification method.
Experimental Protocols
Protocol 1: Synthesis of 2,4,4'-Trimethoxybenzophenone via Friedel-Crafts Acylation
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
Catalyst Suspension: Under a positive pressure of argon or nitrogen, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent (e.g., dichloromethane).
Reactant Addition: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) and 4-methoxybenzoyl chloride (1.1 equivalents) in the anhydrous solvent. Add this solution to the dropping funnel.
Reaction: Cool the catalyst suspension to 0 °C using an ice bath. Slowly add the reactant solution from the dropping funnel to the stirred suspension over 30-60 minutes.
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Selective Demethylation to 2,4-Dimethoxy-4'-hydroxybenzophenone
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2,4,4'-trimethoxybenzophenone (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane).
Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add a solution of boron tribromide (BBr₃) (1.1 equivalents) in the anhydrous solvent.
Reaction: Stir the reaction mixture at the low temperature for a specified time (e.g., 1-3 hours), monitoring the progress by TLC.
Quenching: Carefully quench the reaction by the slow addition of water or methanol.
Workup: Allow the mixture to warm to room temperature and add more water.
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization to obtain 2,4-Dimethoxy-4'-hydroxybenzophenone.
Visualizing the Process
To better understand the synthesis and troubleshooting logic, the following diagrams illustrate the key pathways and decision-making processes.
Preventing side product formation in 2,4-Dimethoxy-4'-hydroxybenzophenone synthesis
Welcome to the technical support center for the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,4-Dimethoxy-4'-hydroxybenzophenone?
A1: The most prevalent method is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with a 4-hydroxybenzoyl derivative. To prevent side reactions on the hydroxyl group, it is typically protected, for example, as an acetate, using 4-acetoxybenzoyl chloride. The resulting intermediate is then deprotected to yield the final product.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The main side products in the Friedel-Crafts acylation of 1,3-dimethoxybenzene include:
Isomeric Products: Acylation can occur at other positions on the 1,3-dimethoxybenzene ring, leading to the formation of isomers. The methoxy groups are ortho, para-directing, making the 4-position the most activated for acylation. However, minor substitution at the 2- or 6-positions can occur.
O-Acylation Product: If the hydroxyl group of the 4-hydroxybenzoyl chloride is not protected, O-acylation can compete with the desired C-acylation, leading to the formation of an ester side product.
Products from Demethylation: Harsh reaction conditions or certain Lewis acids can cause the demethylation of the methoxy groups on the benzophenone product.[1][2]
Diacylated Products: Under certain conditions, a second acylation on the highly activated 1,3-dimethoxybenzene ring can occur, leading to diacylated side products.
Q3: How can I minimize the formation of isomeric side products?
A3: Controlling the regioselectivity is crucial. The two methoxy groups in 1,3-dimethoxybenzene strongly direct the acylation to the 4-position due to electronic and steric effects. To favor the desired 2,4-dimethoxy isomer, consider the following:
Choice of Lewis Acid: Milder Lewis acids can sometimes offer better selectivity.
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product and reducing the likelihood of side reactions.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low Yield of Desired Product
- Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction conditions.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Optimize the molar ratio of reactants and Lewis acid. An excess of the acylating agent or Lewis acid might be necessary. - Adjust the reaction temperature and time. Some reactions may benefit from being run at a lower temperature for a longer duration to minimize side reactions.
Presence of O-Acylation Side Product
The hydroxyl group on the 4-hydroxybenzoyl moiety was not protected.
Protect the hydroxyl group as an acetate by using 4-acetoxybenzoyl chloride as the acylating agent. The acetyl group can be easily removed in a subsequent hydrolysis step (e.g., using dilute NaOH or HCl).
Formation of Colored Impurities
Complexation of the product with the Lewis acid or degradation of starting materials/products under harsh conditions.
- Ensure anhydrous conditions throughout the reaction, as moisture can affect the catalyst and promote side reactions. - Perform a proper work-up procedure by quenching the reaction with an ice/water mixture, followed by extraction and washing to remove the catalyst and any water-soluble impurities. - Purify the crude product by recrystallization or column chromatography.
Demethylation of Methoxy Groups
Use of a strong Lewis acid (e.g., AlCl₃) in excessive amounts or at elevated temperatures.
- Use a milder Lewis acid such as ZnCl₂ or BF₃·OEt₂.[1] - Carefully control the stoichiometry of the Lewis acid. - Maintain a lower reaction temperature.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethoxy-4'-acetoxybenzophenone via Friedel-Crafts Acylation
This protocol uses a protected hydroxyl group to prevent O-acylation.
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add 1,3-dimethoxybenzene to the stirred suspension.
Acylation: Dissolve 4-acetoxybenzoyl chloride in the anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC/HPLC analysis indicates the consumption of the starting material.
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the solids have dissolved.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers.
Washing and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield 2,4-dimethoxy-4'-acetoxybenzophenone.
Protocol 2: Hydrolysis of 2,4-Dimethoxy-4'-acetoxybenzophenone
Hydrolysis: Dissolve the purified 2,4-dimethoxy-4'-acetoxybenzophenone in a suitable solvent (e.g., methanol or ethanol). Add a solution of sodium hydroxide or potassium hydroxide and stir the mixture at room temperature or with gentle heating.
Monitoring: Monitor the reaction by TLC until the starting material is no longer present.
Neutralization and Extraction: Cool the reaction mixture and neutralize it with dilute hydrochloric acid until the pH is acidic. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization to obtain pure 2,4-Dimethoxy-4'-hydroxybenzophenone.
Data Presentation
Table 1: Influence of Lewis Acid and Solvent on the Synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (a related compound). [1]
Lewis Acid
Solvent
Purity (HPLC)
Yield
ZnCl₂
Dichloroethane
99.1%
70%
BF₃
Xylene
99.1%
71%
AlCl₃
Toluene
99.0%
69%
AlCl₃
Chlorobenzene
99.0%
67%
AlCl₃
Dichloroethane
99.2%
72%
Note: This data is for a structurally similar compound and illustrates the impact of different reaction conditions.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Identifying common impurities in 2,4-Dimethoxy-4'-hydroxybenzophenone synthesis
Welcome to the technical support center for the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,4-Dimethoxy-4'-hydroxybenzophenone?
A1: The most prevalent method for synthesizing 2,4-Dimethoxy-4'-hydroxybenzophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with a 4-hydroxybenzoyl precursor, such as 4-hydroxybenzoic acid or its derivatives like 4-acetoxybenzoyl chloride. The reaction is typically catalyzed by a Lewis acid (e.g., aluminum chloride, zinc chloride) or a strong Brønsted acid (e.g., polyphosphoric acid, triflic acid).
Q2: What are the primary types of impurities I should expect in my crude product?
A2: The common impurities can be categorized as follows:
Positional Isomers: Acylation at an alternative position on the 1,3-dimethoxybenzene ring.
Polysubstituted Products: Further acylation of the desired product or starting material.
Demethylated Byproducts: Loss of one or more methyl groups from the methoxy functionalities under harsh acidic conditions.
Unreacted Starting Materials: Residual 1,3-dimethoxybenzene and the 4-hydroxybenzoyl precursor.
Side-Reaction Products: Such as the formation of xanthones through intramolecular cyclization of the product.
Troubleshooting Guide: Common Impurities and Their Mitigation
This guide details potential impurities, their identification, and strategies to minimize their formation.
Issue: The acyl group attacks the C-6 position of 1,3-dimethoxybenzene instead of the more sterically accessible and electronically favored C-4 position.
Identification:
HPLC-UV: This isomer will likely have a different retention time compared to the desired product.
¹H NMR: The aromatic proton signals for the dimethoxy-substituted ring will show a different splitting pattern.
Mitigation:
Reaction Temperature: Lowering the reaction temperature can improve the regioselectivity of the acylation.
Catalyst Choice: Using a bulkier Lewis acid catalyst can sterically hinder acylation at the more crowded C-6 position.
Impurity 2: Products of Demethylation
Issue: The strong acid catalyst can cleave one or both methyl ethers, leading to the formation of 2-hydroxy-4-methoxy-4'-hydroxybenzophenone or 2,4-dihydroxy-4'-hydroxybenzophenone.
Identification:
HPLC-MS: The mass spectrum will show peaks corresponding to the loss of one or two methyl groups (M-14 or M-28).
¹H NMR: The integration of the methoxy proton signals will be lower than expected, and new phenolic hydroxyl proton signals may appear.
Mitigation:
Catalyst and Temperature: Use milder Lewis acids or Brønsted acids and maintain the lowest effective reaction temperature. Polyphosphoric acid (PPA) is known to cause less aryl-alkyl ether cleavage compared to aluminum chloride.[1]
Reaction Time: Minimize the reaction time to reduce the exposure of the product to the acidic conditions.
Impurity 3: Diacylated Byproducts
Issue: A second acylation event occurs on the activated dimethoxybenzoyl ring of the product.
Identification:
HPLC-MS: A peak with a significantly higher molecular weight corresponding to the addition of another 4-hydroxybenzoyl group will be observed.
Mitigation:
Stoichiometry: Use a slight excess of 1,3-dimethoxybenzene relative to the acylating agent to favor mono-acylation.
Controlled Addition: Add the acylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of diacylation.
Impurity 4: Xanthone Formation
Issue: Intramolecular cyclization of the 2,4-Dimethoxy-4'-hydroxybenzophenone product, particularly the demethylated byproduct 2-hydroxy-4-methoxy-4'-hydroxybenzophenone, can lead to the formation of a xanthone scaffold. This is often observed as a colored impurity.
Identification:
HPLC-UV/Vis: Xanthones are often colored and will have a distinct UV-Vis absorption profile.
LC-MS: The mass spectrum will correspond to the dehydrated product.
Mitigation:
Temperature Control: Avoid excessive heating during the reaction and workup, as higher temperatures can promote cyclization.
Quenching: Prompt and efficient quenching of the reaction mixture can minimize the time the product is exposed to conditions that favor cyclization.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a typical crude reaction mixture, as determined by HPLC analysis. Actual values will vary depending on the specific reaction conditions.
Impurity
Typical Retention Time (min)
Typical Area % in Crude Product
2,4-Dimethoxy-4'-hydroxybenzophenone
12.5
85 - 95%
2,6-Dimethoxy-4'-hydroxybenzophenone
11.8
1 - 5%
2-Hydroxy-4-methoxy-4'-hydroxybenzophenone
9.2
0.5 - 3%
1,3-Dimethoxybenzene (Starting Material)
15.1
< 2%
4-Hydroxybenzoic Acid (Starting Material)
4.5
< 1%
Diacylated Byproduct
> 18
< 1%
Xanthone Derivative
14.2
< 0.5%
Experimental Protocols
Key Experiment: Synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone
This protocol is a general guideline and may require optimization.
Materials:
1,3-Dimethoxybenzene
4-Acetoxybenzoyl chloride
Anhydrous Aluminum Chloride (AlCl₃)
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), 2M
Methanol
Sodium hydroxide (NaOH), 1M
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 4-acetoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane via the dropping funnel.
To this mixture, add a solution of 1,3-dimethoxybenzene (1.05 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC or HPLC.
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.
Stir vigorously until all the aluminum salts are dissolved.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetylated product.
Dissolve the crude product in methanol and add 1M NaOH. Stir at room temperature for 2 hours to hydrolyze the acetate protecting group.
Neutralize the mixture with 2M HCl and extract the product with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,4-Dimethoxy-4'-hydroxybenzophenone.
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Caption: Logical relationships of common impurity formation pathways.
Technical Support Center: Optimizing Friedel-Crafts Acylation of Benzophenones
Welcome to the technical support center for the synthesis of benzophenone and its derivatives via Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to pro...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of benzophenone and its derivatives via Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this crucial synthetic transformation.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the Friedel-Crafts acylation of benzophenones.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts acylation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve it?
A: Low yields are a common challenge in Friedel-Crafts acylation and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
Possible Causes & Solutions:
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which leads to its deactivation.[1][2]
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents and reagents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Inactive Catalyst: The Lewis acid may be old or improperly stored, resulting in reduced activity.
Solution: Use a fresh, unopened container of the anhydrous Lewis acid catalyst.[2]
Incorrect Stoichiometry: An improper molar ratio of the aromatic substrate, acylating agent, and catalyst can lead to incomplete conversion.[1]
Solution: A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[2] A common starting point is a 1:1.1:1.2 ratio of arene:acyl chloride:AlCl₃.[1]
Sub-optimal Reaction Temperature: Excessively low temperatures can slow the reaction rate, while high temperatures can promote side reactions and decomposition.[1][2]
Solution: The initial addition of reagents is typically performed at low temperatures (0-5 °C) to control the initial exothermic reaction. The reaction is then often allowed to warm to room temperature.[2][3]
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can render it unreactive towards Friedel-Crafts acylation.[1]
Solution: Friedel-Crafts acylation is generally not effective with strongly deactivated rings (e.g., nitrobenzene).[1] Consider alternative synthetic routes if your substrate is highly deactivated.
Insufficient Reaction Time: The reaction may not have proceeded to completion.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time.[4]
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Tar and Dark-Colored Byproducts
Q: My reaction mixture is turning into a dark, tarry mess. What causes this and how can I prevent it?
A: Tar formation is a common issue in Friedel-Crafts reactions, often resulting from side reactions promoted by the strong Lewis acid and elevated temperatures.[1]
Possible Causes & Solutions:
High Reaction Temperature: Excessive heat is a primary cause of tar formation.[1]
Solution: Maintain a low and consistent temperature, especially during the exothermic addition of reagents. Using an ice bath or cryocooler is effective.[1]
Excess Catalyst: Using too much Lewis acid can catalyze undesired side reactions and polymerization.[1]
Solution: Use the minimum effective amount of catalyst. While a slight excess is often necessary, large excesses should be avoided.[1]
Reactive Substrates: Some aromatic compounds are highly reactive and prone to polymerization under Friedel-Crafts conditions.
Solution: For highly activated substrates, consider using a milder Lewis acid or less stringent reaction conditions.
Impurities: Impurities in the starting materials or solvent can contribute to tar formation.[1]
Solution: Use high-purity, dry solvents and reactants.[1]
Issue 3: Poor Regioselectivity in Substituted Benzophenones
Q: I am trying to synthesize a specific isomer of a substituted benzophenone, but I am getting a mixture of products. How can I control the regioselectivity?
A: Regioselectivity is a critical consideration when synthesizing substituted benzophenones. The directing effects of substituents on the aromatic ring and steric hindrance play a major role.
Possible Causes & Solutions:
Directing Group Effects: The substituent on the aromatic ring dictates the position of acylation. For example, an ortho-, para-directing group like a methyl group will primarily yield the para-substituted product due to steric hindrance at the ortho position.[3]
Solution: To obtain a meta-substituted product, a different synthetic strategy is often required. For instance, to synthesize 3-methylbenzophenone, one should perform the Friedel-Crafts acylation of benzene with m-toluoyl chloride, rather than the acylation of toluene with benzoyl chloride.[3] This retro-synthetic approach ensures the desired regioselectivity.[3]
Solvent Effects: The choice of solvent can influence the isomer distribution.
Solution: Non-polar solvents like dichloromethane or carbon disulfide are commonly used. In some cases, polar solvents like nitrobenzene can alter the regioselectivity, favoring the thermodynamically more stable product.[5]
Caption: Strategic approach to achieving desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in Friedel-Crafts acylation?
A1: The Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), plays a crucial role in activating the acylating agent (e.g., benzoyl chloride).[4] It coordinates with the acylating agent to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the aromatic ring.[3][6]
Q2: Why is a stoichiometric amount of Lewis acid often required?
A2: The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst.[2] This complex deactivates the catalyst. Therefore, at least a stoichiometric amount of the Lewis acid relative to the limiting reagent is necessary to ensure the reaction goes to completion.
Q3: Can I use other Lewis acids besides AlCl₃?
A3: Yes, other Lewis acids such as FeCl₃, BF₃, and solid acid catalysts can be used.[1][7] The choice of catalyst can affect the reaction conditions and may be beneficial for substrates that are sensitive to strong Lewis acids. Milder catalysts may require higher temperatures or longer reaction times.
Q4: What are some "green" or more environmentally friendly approaches to Friedel-Crafts acylation?
A4: Several green chemistry approaches can be employed to minimize the environmental impact of benzophenone synthesis. These include:
Microwave-assisted synthesis: Can lead to faster reaction rates and higher yields.[4]
Ultrasound-assisted synthesis: Can also enhance reaction rates under milder conditions.[4]
Use of ionic liquids: These can act as recyclable solvents and/or catalysts, reducing the use of volatile organic compounds.[4][8]
Solvent-free reactions: Performing the reaction without a solvent simplifies work-up and eliminates solvent waste.[4]
Q5: My benzophenone derivative is an oil and will not crystallize. What can I do?
A5: Difficulty in crystallization is often due to the presence of impurities.
Purification: Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization.[4]
Solvent Removal: Ensure all residual solvent is thoroughly removed under vacuum.[4]
Crystallization Techniques: If the product is pure, try various crystallization techniques such as slow evaporation of the solvent, or using a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).[1]
Data Presentation
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation of Benzene with Benzoyl Chloride
Parameter
Condition
Rationale
Benzene
Excess (serves as solvent)
Ensures complete reaction of the acylating agent.[3]
Benzoyl Chloride
1.0 equivalent
Limiting reagent.
Aluminum Chloride
1.1 - 1.3 equivalents
A stoichiometric amount is required due to complexation with the product.[3]
Temperature
0-10 °C (addition), then room temp.
Low temperature during addition controls the exothermic reaction.[1][3]
Table 2: Comparison of Common Lewis Acid Catalysts
Catalyst
Reactivity
Typical Temperature
Notes
AlCl₃
High
0-25 °C
Prone to causing side reactions and tar formation if not controlled.[1]
FeCl₃
Moderate
25-80 °C
Generally milder than AlCl₃.
Solid Acids (e.g., Zeolites)
Varies
High temperatures often required
Can offer advantages in terms of reusability and reduced waste.
Experimental Protocols
Protocol 1: Synthesis of Benzophenone
This protocol describes the general procedure for the Friedel-Crafts acylation of benzene with benzoyl chloride.
Materials:
Anhydrous benzene
Benzoyl chloride
Anhydrous aluminum chloride (AlCl₃)
Anhydrous dichloromethane (DCM, optional solvent)
Hydrochloric acid (HCl), concentrated
Ice
Sodium bicarbonate (NaHCO₃) solution, saturated
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a drying tube.
Procedure:
Setup: Assemble the reaction apparatus and ensure all glassware is dry. The reaction should be performed in a fume hood.
Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (if used). Cool the suspension to 0-5 °C in an ice-water bath.
Reactant Addition: In the dropping funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous benzene (excess).
Reaction: Add the benzoyl chloride/benzene solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-10 °C.[1] After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
Work-up:
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification:
Filter off the drying agent and evaporate the solvent under reduced pressure.
The crude benzophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.
Caption: General experimental workflow for Friedel-Crafts acylation.
Technical Support Center: Photodegradation of 2,4-Dimethoxy-4'-hydroxybenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 2,4-Dimethoxy-4'-hydroxybenzophenone under UV irradiation. Frequently As...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 2,4-Dimethoxy-4'-hydroxybenzophenone under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of 2,4-Dimethoxy-4'-hydroxybenzophenone under UV irradiation?
A1: While specific literature on the photodegradation of 2,4-Dimethoxy-4'-hydroxybenzophenone is limited, the degradation pathways can be inferred from structurally similar compounds like benzophenone-3 (2-hydroxy-4-methoxybenzophenone). The primary degradation mechanisms are expected to involve:
Direct Photolysis: The benzophenone backbone can absorb UV light, leading to electronic excitation and subsequent cleavage of bonds.
Reaction with Hydroxyl Radicals (•OH): In aqueous environments, UV irradiation can generate highly reactive hydroxyl radicals which can attack the aromatic rings and the carbonyl group.
Reactions involving the Methoxy and Hydroxy Groups: The methoxy and hydroxy substituents are likely sites for initial reactions, such as demethylation or oxidation.
A proposed degradation pathway based on these principles is visualized below.
Caption: Proposed degradation pathways for 2,4-Dimethoxy-4'-hydroxybenzophenone.
Q2: What analytical methods are suitable for monitoring the degradation of 2,4-Dimethoxy-4'-hydroxybenzophenone and its products?
A2: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) detector is a common and effective method.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially with a derivatization step to improve the volatility of the hydroxylated compounds.[3][4]
Q3: What are the typical kinetics of benzophenone photodegradation?
A3: The photodegradation of benzophenones often follows pseudo-first-order kinetics.[5][6][7] The degradation rate is influenced by factors such as the initial concentration of the compound, UV light intensity, pH, and the presence of other substances in the matrix.
Troubleshooting Guides
Issue 1: Slow or No Degradation Observed
Possible Cause
Troubleshooting Step
Low UV Lamp Intensity
Check the age and specifications of your UV lamp. Ensure it emits at a wavelength absorbed by the compound. Consider using a radiometer to measure the lamp output.
Inappropriate Solvent
Ensure the solvent used does not quench the photochemical reaction. Some organic solvents can act as radical scavengers. Aqueous solutions are commonly used.
Incorrect pH
The pH of the solution can influence the degradation rate. Experiment with adjusting the pH to see if it enhances degradation.
Presence of Quenchers
Dissolved organic matter or other compounds in the sample matrix can act as quenchers or compete for photons. Consider purifying the sample or using a higher concentration of the target compound.
Low Concentration of Oxidants (if applicable)
If using an advanced oxidation process (AOP) with H₂O₂ or persulfate, ensure the concentration is sufficient.[5][7]
Issue 2: Poor Reproducibility of Results
Possible Cause
Troubleshooting Step
Temperature Fluctuations
Use a temperature-controlled photoreactor or a water bath to maintain a constant temperature throughout the experiment.
Inconsistent Sample Mixing
Ensure continuous and consistent stirring of the solution to maintain homogeneity.
Variable Lamp Output
Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor the lamp output over time.
Inconsistent Sample Preparation
Follow a standardized protocol for preparing all samples to minimize variability.
Issue 3: Difficulty in Identifying Degradation Products
Possible Cause
Troubleshooting Step
Low Concentration of Intermediates
Try analyzing samples at earlier time points in the degradation process when the concentration of intermediates may be higher.
Co-elution of Peaks in Chromatography
Optimize your HPLC or GC method (e.g., change the gradient, temperature program, or column) to improve the separation of peaks.
Insufficient Sensitivity of Detector
Use a more sensitive detector, such as a mass spectrometer (MS), which can also provide structural information for identification.
Complex Sample Matrix
Use a sample preparation technique like Solid-Phase Extraction (SPE) to clean up the sample and remove interfering compounds before analysis.[1][3]
Experimental Protocols
General Protocol for UV Photodegradation of 2,4-Dimethoxy-4'-hydroxybenzophenone
Solution Preparation:
Prepare a stock solution of 2,4-Dimethoxy-4'-hydroxybenzophenone in a suitable solvent like methanol or acetonitrile due to its low water solubility.
Spike the stock solution into ultrapure water to achieve the desired initial concentration (e.g., 1-10 mg/L).
Adjust the pH of the solution if necessary using dilute acid or base.
Photoreactor Setup:
Use a quartz or borosilicate glass reactor.
Place the reactor under a UV lamp (e.g., medium-pressure mercury lamp).
Ensure the system is temperature-controlled, for example, with a cooling fan or water jacket.
Add a magnetic stirrer to the reactor for continuous mixing.
Irradiation and Sampling:
Take an initial sample (t=0) before turning on the UV lamp.
Turn on the UV lamp to start the irradiation.
Collect aliquots of the solution at predetermined time intervals.
Store the samples in the dark, and if necessary, at a low temperature (e.g., 4°C) until analysis to prevent further reaction.
Caption: General experimental workflow for photodegradation studies.
Quantitative Data
Parameter
Value (for Benzophenone-3)
Conditions
Reference
UV Photolysis Quantum Yield (Φ)
(3.1 ± 0.3) × 10⁻⁵
-
Second-order reaction rate constant with •OH (kOH)
(2.0 ± 0.4) × 10¹⁰ M⁻¹ s⁻¹
-
Second-order reaction rate constant with triplet states of CDOM
(1.1 ± 0.1) × 10⁹ M⁻¹ s⁻¹
-
Apparent first-order reaction rate constant
1.26 × 10⁻³ s⁻¹
0.01 mM BP-3, UV/H₂O₂ process
Second-order reaction rate constant between BP-3 and •OH
Technical Support Center: Enhancing the Photostability of 2,4-Dimethoxy-4'-hydroxybenzophenone Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of formulations containing 2,4-Dimethoxy-4'-hydroxybenzophenone.
Troubleshooting Guides
Issue 1: Rapid Degradation of 2,4-Dimethoxy-4'-hydroxybenzophenone Observed in the Formulation Upon Light Exposure
Question: My formulation containing 2,4-Dimethoxy-4'-hydroxybenzophenone shows a significant loss of the active ingredient after exposure to UV light. What are the potential causes and how can I improve its photostability?
Answer:
Rapid photodegradation is a known challenge for many organic UV filters, including benzophenone derivatives. The absorption of UV radiation can lead to electronic excitation and subsequent chemical reactions that alter the molecule's structure and efficacy. Several factors can contribute to this instability.
Potential Causes:
Inherent Photolability: 2,4-Dimethoxy-4'-hydroxybenzophenone, like other benzophenones, can be susceptible to photodegradation upon absorbing UV radiation.
Reactive Oxygen Species (ROS): The formulation's exposure to UV light can generate ROS, which can then attack and degrade the UV filter.
Solvent Effects: The polarity and chemical nature of the solvent system can influence the stability of the excited state of the molecule, potentially accelerating degradation pathways.
Interactions with Other Ingredients: Certain ingredients in the formulation may act as photosensitizers, transferring energy to the 2,4-Dimethoxy-4'-hydroxybenzophenone and promoting its degradation.
Solutions:
Incorporate Antioxidants: Antioxidants can quench free radicals and ROS generated during UV exposure, thereby protecting the primary UV filter from degradation. Commonly used antioxidants include Vitamin E (α-tocopherol), Vitamin C (ascorbic acid), Butylated Hydroxytoluene (BHT), and botanical extracts rich in polyphenols.
Microencapsulation: Encapsulating 2,4-Dimethoxy-4'-hydroxybenzophenone within a protective shell can physically shield it from the surrounding environment and prevent direct interaction with destabilizing agents.
Use of Quenchers: Triplet state quenchers can deactivate the excited triplet state of the benzophenone molecule before it can undergo degradative reactions.
Optimize the Vehicle: The choice of emollients and other vehicle components can impact photostability. Some emollients can help to dissolve and stabilize UV filters.
Combination with Other UV Filters: Certain combinations of UV filters can exhibit synergistic photostabilizing effects.
Illustrative Data on Photostabilization Strategies for Benzophenone-type UV Filters
Disclaimer: The following data is illustrative and based on studies of similar benzophenone UV filters. Specific results for 2,4-Dimethoxy-4'-hydroxybenzophenone may vary and require experimental verification.
Stabilization Strategy
Concentration of Stabilizer
UV Exposure Duration (hours)
Illustrative Remaining UV Filter (%)
Control (No Stabilizer)
-
6
45%
Vitamin E (α-tocopherol)
1% w/w
6
65%
Butylated Hydroxytoluene (BHT)
0.5% w/w
6
60%
Microencapsulation
N/A
6
85%
Frequently Asked Questions (FAQs)
Q1: What is the typical photodegradation pathway for a substituted benzophenone like 2,4-Dimethoxy-4'-hydroxybenzophenone?
Caption: A putative photodegradation pathway for 2,4-Dimethoxy-4'-hydroxybenzophenone.
Q2: How can I quantitatively measure the photodegradation of 2,4-Dimethoxy-4'-hydroxybenzophenone in my formulation?
A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying the concentration of 2,4-Dimethoxy-4'-hydroxybenzophenone and its degradation products. A stability-indicating HPLC method should be developed and validated. This involves demonstrating that the method can separate the parent compound from its degradation products and other formulation excipients.
Q3: Are there standardized protocols for photostability testing of cosmetic formulations?
A3: Yes, regulatory bodies and industry organizations have established guidelines for photostability testing. The ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guideline Q1B, "Photostability Testing of New Drug Substances and Products," is a widely recognized standard. Although intended for pharmaceuticals, its principles are often applied to cosmetic ingredients and products. The protocol generally involves exposing the formulation to a controlled source of UV and visible light for a specified duration and then analyzing the sample for any physical or chemical changes.
Q4: What are the key parameters to control during a photostability experiment?
A4: To ensure reproducible and meaningful results, the following parameters should be carefully controlled:
Light Source: The spectral distribution and intensity of the light source should be well-defined and consistent.
Exposure Dose: The total amount of light energy the sample is exposed to (usually expressed in lux hours for visible light and watts per square meter for UV radiation).
Temperature and Humidity: These environmental factors can influence the rate of degradation.
Sample Presentation: The way the sample is presented to the light source (e.g., thin film, in a specific container) should be standardized.
Control Samples: A dark control (sample protected from light) should always be included to differentiate between photodegradation and other forms of degradation.
Experimental Protocols
Protocol 1: General Photostability Testing of a Formulation
This protocol outlines a general procedure for assessing the photostability of a formulation containing 2,4-Dimethoxy-4'-hydroxybenzophenone.
Caption: Experimental workflow for photostability testing.
Methodology:
Sample Preparation:
Prepare the final formulation containing a known concentration of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Divide the formulation into two sets of samples: one for light exposure and one as a dark control.
Package the samples in the final intended commercial packaging. For analytical purposes, also place a known amount of the formulation in UV-transparent containers (e.g., quartz cuvettes).
Light Exposure:
Place the light-exposed samples in a calibrated photostability chamber that complies with ICH Q1B guidelines.
Expose the samples to a light source capable of emitting both UV-A and visible light. A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
Simultaneously, store the dark control samples at the same temperature but completely protected from light.
Sample Analysis:
At predetermined time intervals (e.g., 0, 2, 4, 6, 8 hours), withdraw samples from both the light-exposed and dark control groups.
Extract the 2,4-Dimethoxy-4'-hydroxybenzophenone from the formulation matrix using a suitable solvent.
Quantify the concentration of the active ingredient using a validated HPLC-UV method.
Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.
Data Interpretation:
Calculate the percentage of 2,4-Dimethoxy-4'-hydroxybenzophenone remaining at each time point for both sets of samples.
The difference in degradation between the light-exposed and dark control samples indicates the extent of photodegradation.
Protocol 2: HPLC Method for Quantification of 2,4-Dimethoxy-4'-hydroxybenzophenone
This protocol provides a starting point for developing an HPLC method for the analysis of 2,4-Dimethoxy-4'-hydroxybenzophenone. Method optimization and validation are crucial.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with a small amount of acid like phosphoric acid or formic acid to improve peak shape). A gradient elution may be necessary to separate the parent compound from degradation products.
Flow Rate: Typically 1.0 mL/min.
Injection Volume: 10-20 µL.
Detection Wavelength: The wavelength of maximum absorbance for 2,4-Dimethoxy-4'-hydroxybenzophenone should be determined using a UV-Vis spectrophotometer and used for detection.
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducibility.
Sample Preparation:
Accurately weigh a known amount of the formulation.
Disperse or dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
Use techniques like sonication or vortexing to ensure complete extraction of the analyte.
Centrifuge or filter the sample to remove any undissolved excipients.
Dilute the sample to a concentration that falls within the linear range of the calibration curve.
Calibration:
Prepare a series of standard solutions of 2,4-Dimethoxy-4'-hydroxybenzophenone of known concentrations in the mobile phase.
Inject the standard solutions into the HPLC system and record the peak areas.
Construct a calibration curve by plotting the peak area versus the concentration.
Quantification:
Inject the prepared sample solution into the HPLC system.
Determine the peak area of 2,4-Dimethoxy-4'-hydroxybenzophenone in the sample chromatogram.
Calculate the concentration of the analyte in the sample using the calibration curve.
This technical support center provides a foundation for addressing the photostability challenges of formulations containing 2,4-Dimethoxy-4'-hydroxybenzophenone. For specific and complex issues, further investigation and consultation with formulation and analytical experts are recommended.
Troubleshooting
Technical Support Center: Purification of Substituted Benzophenone Isomers
Welcome to the Technical Support Center for the purification of substituted benzophenone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guida...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the purification of substituted benzophenone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of substituted benzophenone isomers.
Chromatography Issues
Question: My substituted benzophenone isomers are co-eluting or showing poor resolution in HPLC. What steps can I take to improve separation?
Answer:
Co-elution of isomers is a frequent challenge due to their similar physicochemical properties. A systematic approach to optimizing your High-Performance Liquid Chromatography (HPLC) method is necessary.
Optimize the Mobile Phase:
Adjust Solvent Strength: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) can increase retention times and potentially improve separation by enhancing interactions with the stationary phase.[1]
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.
Modify pH: For ionizable benzophenone derivatives, slight adjustments to the mobile phase pH can significantly alter retention and selectivity.
Use Additives: Incorporating additives like ion-pairing agents or buffers can influence the retention of charged isomers.
Modify the Stationary Phase:
If mobile phase optimization is insufficient, consider a different column chemistry. For positional isomers, phenyl, pentafluorophenyl (PFP), or biphenyl columns can provide the necessary selectivity.[2]
For chiral separations, a chiral stationary phase (CSP), such as one based on cellulose or amylose, is typically required.[1]
Adjust Physical Parameters:
Use a Longer Column: This increases the number of theoretical plates and can enhance resolution.[1]
Lower the Flow Rate: This can improve column efficiency, though it will increase the analysis time.[1]
Change the Temperature: Adjusting the column temperature can alter selectivity.
Question: I'm observing peak tailing for my basic substituted benzophenone derivatives in HPLC. How can this be resolved?
Answer:
Peak tailing with basic compounds is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[3] To mitigate this:
Add a Competing Base: For normal-phase chromatography, adding a small amount of an amine like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can be effective.[3]
Adjust Mobile Phase pH: In reversed-phase chromatography, ensure the mobile phase pH is suitable to suppress silanol interactions.
Use an End-Capped Column: Select a column where the residual silanol groups have been chemically deactivated (end-capped).
Crystallization Issues
Question: My substituted benzophenone "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound comes out of the solution as a liquid.[4] This can be addressed by:
Increasing the Solvent Volume: The concentration of your compound may be too high. Add more solvent to ensure it remains dissolved at the elevated temperature.
Slowing Down the Cooling Process: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Modifying the Solvent System: The chosen solvent may be too good a solvent. If using a single solvent, try a solvent system where the compound is less soluble. If using a mixed solvent system, adjust the ratio to decrease solubility.
Question: The recovery of my purified benzophenone isomer after crystallization is very low. What are the likely causes and solutions?
Answer:
A poor yield (e.g., less than 20%) can result from several factors:[5]
Using Too Much Solvent: An excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.[5]
Premature Crystallization: If crystals form in the hot solution during filtration, product will be lost. Ensure your glassware is hot and perform the filtration quickly.
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized substituted benzophenones?
A1: Common impurities largely depend on the synthetic route. For instance, in a Friedel-Crafts acylation, impurities may include unreacted starting materials, positional isomers (e.g., 2-, 3-, and 4-substituted isomers), and polyacylated byproducts.[4]
Q2: How can I quickly check the purity of my substituted benzophenone sample during purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification.[4][6] A mixture of hexane and ethyl acetate is a common mobile phase for analyzing benzophenone derivatives.[4]
Q3: Which purification technique is generally most effective for substituted benzophenone isomers?
A3: The choice of method depends on the required purity and the nature of the impurities.[4]
Recrystallization is a cost-effective method for removing small amounts of impurities.[4]
Column Chromatography is effective for separating isomers and other byproducts with different polarities.[4]
Preparative HPLC can achieve very high purity levels, often exceeding 99%.[4]
Q4: What is a good starting point for developing an HPLC method for benzophenone derivatives?
A4: A common starting point is a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water.[1] A gradient elution is often employed when analyzing multiple derivatives with varying polarities.[1]
Data Presentation
Table 1: TLC Separation of Dichlorobenzophenone Isomers
Isomer
Rf Value (Carbon Tetrachloride/Benzene 4:1)
2,2'-dichlorobenzophenone
0.55
2,3'-dichlorobenzophenone
0.45
2,4'-dichlorobenzophenone
0.45
Data sourced from Smith, F. D., Bishara, R. H., & Drummond, I. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography.[7]
Experimental Protocols
Protocol 1: Purification of 3-Acetylbenzophenone by Recrystallization
Objective: To purify crude 3-acetylbenzophenone by removing minor impurities.
Materials:
Crude 3-acetylbenzophenone
Ethanol
Water
Erlenmeyer flask
Heating source (e.g., hot plate)
Büchner funnel and filter flask
Vacuum source
Procedure:
Solvent Selection: A mixture of ethanol and water is a suitable solvent system.[4]
Dissolution: In a fume hood, dissolve the crude 3-acetylbenzophenone in a minimal amount of hot ethanol in an Erlenmeyer flask.[4]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[4]
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.[4]
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[4]
Drying: Dry the purified crystals in a vacuum oven.[4]
Protocol 2: Purification of Substituted Benzophenone Isomers by Column Chromatography
Objective: To separate positional isomers of a substituted benzophenone.
Materials:
Crude substituted benzophenone mixture
Silica gel (e.g., 60-120 mesh)
Hexane
Ethyl acetate
Chromatography column
Collection tubes
Procedure:
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
Mobile Phase: A gradient of hexane and ethyl acetate is recommended. Start with 100% hexane and gradually increase the proportion of ethyl acetate to elute compounds of increasing polarity.[4]
Fraction Collection: Collect the eluent in fractions using collection tubes.
Analysis: Analyze the collected fractions by TLC to identify those containing the desired purified isomer.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: A step-by-step workflow for troubleshooting co-elution issues in HPLC.
Caption: Troubleshooting common issues encountered during recrystallization.
Minimizing racemization in peptide synthesis using benzophenone-based linkers
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges in solid-phase peptide synthesis (SPPS).
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges in solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions, troubleshooting guides, and detailed protocols focused on ensuring the chiral integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of benzophenone-based linkers in peptide synthesis? Do they help minimize racemization?
A1: The primary role of benzophenone-based linkers or benzophenone-containing amino acid analogues is for photoaffinity labeling and peptide stapling .[1][2][3] The benzophenone group is a photoactivatable moiety; upon exposure to UV light, it can form a covalent bond with nearby molecules, which is invaluable for identifying and studying peptide-protein interactions.[1][2][3]
There is currently no substantial evidence to suggest that benzophenone-based linkers are used as a standard method to actively minimize or suppress racemization during the amino acid coupling steps of peptide synthesis. Racemization control is typically achieved by optimizing coupling conditions and reagent selection, not by the choice of a photoaffinity linker.
Q2: What is racemization in peptide synthesis and why is it a critical issue?
A2: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the synthesis process. This leads to the conversion of a pure L-amino acid into a mixture of both L- and D-enantiomers. The incorporation of even a small amount of the incorrect D-isomer can drastically alter the peptide's three-dimensional structure, leading to a loss of biological activity, altered binding affinity, or unpredictable immunological responses.
Q3: What are the main causes of racemization during SPPS?
A3: Racemization primarily occurs during the amino acid activation and coupling step. The two main mechanisms are:
Oxazolone Formation: The activated carboxylic acid of the incoming amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of chirality.[4]
Direct Enolization: A base can directly abstract the alpha-proton from the activated amino acid to form an enolate, which is achiral. Re-protonation can occur from either face, resulting in a mixture of D and L isomers.[4]
Several factors significantly influence the rate of racemization:
Coupling Reagents: Highly reactive reagents can increase the propensity for oxazolone formation.
Base: The type, strength, and concentration of the base used are critical. Stronger, less sterically hindered bases (like DIPEA) tend to cause more racemization than weaker, hindered bases (like 2,4,6-collidine).[5]
Temperature: Elevated temperatures, especially in microwave-assisted SPPS, can accelerate racemization.
Pre-activation Time: Allowing the amino acid to remain in its activated state for an extended period before coupling increases the risk of racemization.
Q4: Which amino acids are most susceptible to racemization?
A4: Cysteine (Cys) and Histidine (His) are notoriously prone to racemization. Other susceptible residues include Phenylalanine (Phe) and Aspartic acid (Asp).[4]
Troubleshooting Guides
Problem / Observation
Potential Cause(s)
Recommended Solution(s)
High percentage of D-isomer detected by chiral HPLC for a specific residue.
Inappropriate Base: Use of a strong, non-hindered base like DIPEA.
Switch to a weaker, sterically hindered base. Use 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA, particularly for sensitive residues.
Suboptimal Coupling Reagent/Additive: Use of carbodiimides (DCC/DIC) without an additive, or a less effective additive like HOBt.
Use coupling reagents with integrated additives that suppress racemization. HATU, HCTU, or COMU are excellent choices. For carbodiimide-based coupling, always use an additive like Oxyma Pure® or HOAt, which are more effective than HOBt.
Prolonged Pre-activation: The activated amino acid solution was left standing for too long before being added to the resin.
Minimize pre-activation time. Add the activating agent (e.g., DIC) to the amino acid/additive mixture immediately before adding it to the deprotected peptide-resin.
Racemization is observed specifically for a Cysteine or Histidine residue.
Inherent Susceptibility: These residues are electronically predisposed to racemization.
For Fmoc-His(Trt)-OH: Use DEPBT as the coupling reagent, as it is known to be remarkably resistant to racemization for this specific coupling.[5] Alternatively, use a carbodiimide/Oxyma combination with a hindered base.
For Fmoc-Cys(Trt)-OH: A base-free coupling condition using DIC/Oxyma is often the best method to preserve chiral integrity.[5]
Overall racemization increases when using a microwave synthesizer.
Elevated Temperature: High temperatures used to speed up coupling reactions also accelerate racemization.
Optimize microwave conditions. Lower the coupling temperature (e.g., to 50°C) for sensitive amino acids. Alternatively, perform the coupling for Cys and His residues at room temperature outside the microwave while synthesizing the rest of the peptide with microwave assistance.
The C-terminal amino acid shows significant racemization.
Esterification Conditions: The initial loading of the first amino acid onto the resin (esterification) is a high-risk step for racemization.
Use pre-loaded resins. This bypasses the initial esterification step in your lab, ensuring low and reproducible levels of epimerization for the C-terminal residue.
Quantitative Data: Impact of Reagents on Racemization
The following tables summarize the relative effectiveness of different reagents in minimizing racemization. The percentage of D-isomer formation is highly sequence- and condition-dependent; these tables provide a general guide for reagent selection.
Table 1: Comparison of Coupling Additives
(Based on a model system coupling a protected peptide fragment)
Additive (with DIC)
Relative Racemization Level
Comments
None
High
Carbodiimides alone are not recommended for sensitive couplings.
HOBt
Moderate
The historical standard, but largely superseded by newer additives.
Oxyma Pure®
Very Low
Excellent, non-explosive HOBt/HOAt alternative with high suppression.
HOAt
Very Low
Highly effective at suppressing racemization but has explosive properties.
Table 2: Comparison of Bases for Coupling
(Used with HBTU as the coupling reagent)
Base
Relative Racemization Level
Comments
DIPEA
High
Strong, non-hindered base. Use with caution.
NMM
Low-Moderate
A weaker base, offering a good balance of reactivity and safety.
2,4,6-Collidine
Very Low
Sterically hindered base, highly recommended for minimizing racemization.
Experimental Protocols
Protocol 1: Optimized Fmoc-SPPS Coupling Cycle to Minimize Racemization
This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Resin Preparation:
Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
Drain the DMF.
Fmoc-Deprotection:
Add a solution of 20% piperidine in DMF to the resin.
Agitate for 5 minutes. Drain.
Add a fresh 20% piperidine/DMF solution. Agitate for another 10 minutes.
Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
Amino Acid Coupling (Optimized for Low Racemization):
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq. relative to resin loading) and Oxyma Pure® (3 eq.) in a minimal amount of DMF.
Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.
Just before adding to the resin, add Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture. Do not let this activated mixture stand.
Immediately add the complete coupling mixture to the deprotected peptide-resin.
Agitate at room temperature for 1-2 hours.
Washing:
Drain the coupling solution.
Wash the resin with DMF (3x) followed by Dichloromethane (DCM) (3x).
Confirmation (Optional but Recommended):
Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling (recoupling) may be required.
Protocol 2: Incorporation of a Benzophenone Photoaffinity Probe
This protocol describes the coupling of a commercially available Fmoc-protected amino acid containing a benzophenone moiety (e.g., Fmoc-L-4-Benzoylphenylalanine).
Resin Preparation and Deprotection:
Follow steps 1 and 2 from Protocol 1 to prepare and deprotect the peptide-resin.
Coupling the Benzophenone Amino Acid:
In a separate vial, dissolve Fmoc-L-4-Benzoylphenylalanine (1.5 eq.), HATU (1.45 eq.), and HOAt (1.5 eq.) in DMF.
Add DIPEA (3 eq.) to the vial and vortex briefly.
Immediately add the activated solution to the deprotected peptide-resin.
Agitate at room temperature for 2-4 hours. Note: As this is a specialized amino acid, a slightly longer coupling time may be beneficial.
Protect the reaction vessel from light to prevent premature activation of the benzophenone group.
Washing and Confirmation:
Follow steps 4 and 5 from Protocol 1.
Peptide Cleavage and Downstream Use:
After the full peptide is synthesized, cleave it from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
The purified peptide can then be used in binding assays. For cross-linking, the peptide-protein complex is irradiated with UV light (typically ~350-360 nm).
Overcoming solubility issues of 2,4-Dimethoxy-4'-hydroxybenzophenone in specific solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encounte...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2,4-Dimethoxy-4'-hydroxybenzophenone (DMHBP).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2,4-Dimethoxy-4'-hydroxybenzophenone (DMHBP)?
2,4-Dimethoxy-4'-hydroxybenzophenone is a largely nonpolar molecule and, as such, exhibits poor solubility in aqueous solutions. It is generally soluble in many organic solvents.[1] For a structurally similar compound, 2,4'-Dihydroxybenzophenone, the solubility in dimethyl sulfoxide (DMSO) has been reported to be 43 mg/mL.[2] While this provides an estimate, the exact solubility of DMHBP may vary.
Q2: I am having trouble dissolving DMHBP in my desired solvent. What are the first steps I should take?
Initial troubleshooting should involve gentle heating and agitation (e.g., vortexing or sonication). Increasing the temperature can often enhance the dissolution of a compound. However, be mindful of the compound's stability at elevated temperatures.
Q3: Can I use a co-solvent to improve the solubility of DMHBP in an aqueous buffer?
Yes, using a water-miscible organic co-solvent is a common and effective strategy. The principle is to first dissolve the DMHBP in a small amount of a suitable organic solvent in which it is highly soluble (e.g., DMSO or ethanol) to create a concentrated stock solution. This stock solution can then be added dropwise to the aqueous buffer with vigorous stirring. It is crucial to ensure the final concentration of the organic solvent in the aqueous buffer is low enough to not interfere with your experimental system.
This guide provides a systematic approach to addressing common solubility problems with 2,4-Dimethoxy-4'-hydroxybenzophenone.
Problem: DMHBP is not dissolving in the intended solvent.
Initial Steps:
Verify Solvent Purity: Ensure the solvent is of high purity and free from water contamination (unless an aqueous solution is intended).
Increase Agitation: Utilize methods such as vortexing, sonication, or mechanical stirring to increase the interaction between the solute and the solvent.
Gentle Heating: Carefully warm the solution. For many compounds, solubility increases with temperature. Monitor for any signs of degradation (e.g., color change).
Advanced Strategies:
If initial steps fail, consider the following advanced techniques:
Co-solvency: As mentioned in the FAQs, dissolving DMHBP in a minimal amount of a compatible organic solvent before dilution in an aqueous medium is a highly effective method.
pH Adjustment: For aqueous solutions, if the compound has an ionizable group (the hydroxyl group on DMHBP is weakly acidic), adjusting the pH can increase solubility. Increasing the pH of an aqueous solution will deprotonate the hydroxyl group, forming a more soluble phenolate salt.
Use of Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic DMHBP, increasing its apparent solubility in aqueous media. The choice of surfactant and its concentration must be optimized for your specific application to avoid interference.
Data Presentation
The following table summarizes the available solubility information for benzophenone derivatives. Note that quantitative data for 2,4-Dimethoxy-4'-hydroxybenzophenone is limited, and data for a closely related compound is provided for illustrative purposes.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Weigh the desired amount of 2,4-Dimethoxy-4'-hydroxybenzophenone in a clean, dry vial.
Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired concentration.
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
Store the stock solution under appropriate conditions (e.g., protected from light, at the recommended temperature).
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer using a Co-solvent
Prepare a concentrated stock solution of DMHBP in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO) following Protocol 1.
To a known volume of your aqueous buffer, add the stock solution dropwise while vigorously stirring.
Ensure the final concentration of the organic co-solvent is below a level that affects your experimental system (typically <1%).
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of DMHBP may be too high for the chosen co-solvent percentage.
Visualizations
Caption: Troubleshooting workflow for DMHBP solubility issues.
Caption: Proposed mechanism of anti-inflammatory action.[5]
Scaling up the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone for industrial applications
Technical Support Center: Scaling Up the Synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone Welcome to the technical support center for the industrial synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone. This resource is de...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Scaling Up the Synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone
Welcome to the technical support center for the industrial synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 2,4-Dimethoxy-4'-hydroxybenzophenone?
A1: The most common industrial synthesis route is a two-step process. The first step typically involves the Friedel-Crafts acylation of a substituted benzene with a suitable acyl halide or anhydride to form a benzophenone core.[1][2] This is often followed by a selective demethylation or methylation step to yield the final product. An alternative approach involves the direct acylation of a phenol, which can sometimes be more cost-effective but may present challenges with selectivity and catalyst poisoning.
Q2: What are the critical process parameters to monitor during the scale-up of the Friedel-Crafts acylation step?
A2: Several parameters are crucial for a successful and scalable Friedel-Crafts acylation:
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensuring anhydrous conditions is critical to prevent catalyst deactivation and low yields.[1]
Reaction Temperature: Temperature control is vital. Exothermic reactions can lead to side product formation and tarring if not properly managed. A common recommendation is to maintain a temperature range of 5-10°C during the addition of reactants.[1]
Reactant Stoichiometry: Precise control of the molar ratios of the aromatic substrate, acylating agent, and Lewis acid is necessary for optimal conversion and to minimize unreacted starting materials.[1]
Agitation: Efficient mixing is essential in heterogeneous reaction mixtures to ensure proper mass transfer and uniform temperature distribution, which becomes more challenging at an industrial scale.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Byproduct formation is a common challenge. To minimize it:
Use high-purity starting materials and anhydrous solvents.
Maintain strict temperature control throughout the reaction.
Optimize the molar ratio of reactants and catalyst. An excess of the Lewis acid can sometimes lead to undesired side reactions.[1]
Consider alternative, milder catalysts that may offer higher selectivity. For instance, some processes utilize bismuth chloride (BiCl₃) or zeolite-based catalysts to reduce byproduct formation.[3]
Q4: What are the recommended methods for purifying crude 2,4-Dimethoxy-4'-hydroxybenzophenone on an industrial scale?
A4: Industrial-scale purification often involves:
Recrystallization: This is a common and effective method. A mixed solvent system, such as ethanol and water, can be used to remove organic impurities and byproducts like xanthones.[3]
Aqueous Alkaline Wash: Dissolving the crude product in an aqueous alkaline solution (pH > 7.5) can help remove colored impurities. The purified product is then precipitated by neutralization or cooling.[4]
Vacuum Distillation: For thermally stable compounds, vacuum distillation can be a highly effective method for achieving high purity.[5]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Problem
Potential Cause
Recommended Solution
Low Reaction Yield
Moisture Contamination: Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[1]
Ensure all glassware, solvents, and reactants are thoroughly dried. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[1]
Incorrect Stoichiometry: Improper molar ratio of reactants and catalyst leading to incomplete reaction.[1]
Carefully calculate and verify the molar ratios before starting the reaction. A common starting point for Friedel-Crafts acylation is a 1:1.1:1.2 ratio of arene:acyl chloride:AlCl₃.[1]
Poor Temperature Control: Reaction temperature is too low, slowing down the reaction rate, or too high, leading to side reactions.[1]
Implement precise temperature monitoring and control. Use an appropriate cooling system (e.g., ice bath, cryocooler) to manage exothermic reactions.[1]
Formation of Tar-like Residues
High Reaction Temperature: Excessive heat can promote polymerization and decomposition of reactants and products.[1]
Maintain a low and consistent reaction temperature, especially during the initial addition of reactants.[1]
Excess Catalyst: Using too much Lewis acid can catalyze unwanted side reactions.[1]
Optimize the amount of catalyst used. Start with the minimum effective amount and adjust as needed based on small-scale trials.
Reactive Substrates: The aromatic substrate may be prone to polymerization under the reaction conditions.
Consider using a less reactive derivative of the substrate or a milder catalyst.
Product Purity Issues
Incomplete Reaction: Presence of unreacted starting materials in the final product.
Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Adjust reaction time or temperature if necessary.
Side Product Formation: Formation of isomers or other undesired compounds.
Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired product. Employ appropriate purification techniques like recrystallization or chromatography.
Contamination from Work-up: Impurities introduced during the extraction, washing, or drying steps.
Use high-purity solvents for extraction and washing. Ensure complete removal of any residual acid or base from the work-up process.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization for the specific synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).
Catalyst Suspension: In a reaction vessel, suspend the anhydrous Lewis acid catalyst (e.g., aluminum chloride) in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane).
Reactant Addition: Cool the suspension to the desired temperature (typically 0-10°C). Slowly add the acylating agent (e.g., 4-methoxybenzoyl chloride) to the stirred suspension.
Substrate Addition: After the formation of the acylium ion complex, slowly add the aromatic substrate (e.g., 1,3-dimethoxybenzene) while maintaining the reaction temperature.
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC).
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine.
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low reaction yields.
A Comparative Analysis of the Photostability of 2,4-Dimethoxy-4'-hydroxybenzophenone and Other Common UV Filters
For Immediate Release [City, State] – [Date] – A comprehensive review of available data on the photostability of the UV filter 2,4-Dimethoxy-4'-hydroxybenzophenone in comparison to other widely used sunscreen agents reve...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on the photostability of the UV filter 2,4-Dimethoxy-4'-hydroxybenzophenone in comparison to other widely used sunscreen agents reveals a notable gap in direct, quantitative comparative studies. While benzophenone-derivatives are generally recognized for their superior photostability over other classes of UV filters, specific data for 2,4-Dimethoxy-4'-hydroxybenzophenone remains elusive in publicly accessible scientific literature. This guide synthesizes the available photostability data for common UV filters such as oxybenzone (Benzophenone-3), avobenzone, and octocrylene to provide a benchmark for assessing the potential performance of 2,4-Dimethoxy-4'-hydroxybenzophenone and to highlight the need for further experimental investigation.
Introduction to UV Filter Photostability
The efficacy of a sunscreen product is critically dependent on the photostability of its active ingredients. Ultraviolet (UV) filters are designed to absorb or reflect harmful UV radiation, but this very process can lead to their degradation. Photodegradation can result in a loss of UV protection, leaving the skin vulnerable to sun damage. Furthermore, the byproducts of this degradation can sometimes be photoreactive or cause skin sensitization. Therefore, a thorough understanding of the photostability of individual and combined UV filters is paramount for the development of safe and effective sun care products.
Quantitative Photostability Comparison
While direct comparative data for 2,4-Dimethoxy-4'-hydroxybenzophenone is not available, the following tables summarize the photostability of several common UV filters based on existing research. This data is presented to offer a comparative framework.
Table 1: Photodegradation Quantum Yield of Benzophenone-3 (Oxybenzone)
The photodegradation quantum yield (Φ) represents the efficiency of a photochemical process, with a lower value indicating higher stability.
Table 2: Percentage of UV Filter Remaining After UVA/UVB Irradiation in Different Formulations
Formulation
UV Filter
% Remaining after 30 min
% Remaining after 60 min
% Remaining after 120 min
1
Octyl Methoxycinnamate (OMC)
~90%
~85%
~78%
Benzophenone-3 (BP-3)
~98%
~95%
~92%
Octyl Salicylate (OS)
~100%
~100%
~100%
2
Octyl Methoxycinnamate (OMC)
~85%
~75%
~65%
Avobenzone (AVB)
~70%
~55%
~35%
4-Methylbenzylidene Camphor (MBC)
~95%
~90%
~85%
3
Octyl Methoxycinnamate (OMC)
~98%
~96%
~94%
Benzophenone-3 (BP-3)
~100%
~100%
~100%
Octocrylene (OC)
~100%
~100%
~100%
4
Octyl Methoxycinnamate (OMC)
~95%
~92%
~88%
Avobenzone (AVB)
~88%
~80%
~70%
Octocrylene (OC)
~100%
~100%
~100%
Data is derived from a comparative study evaluating SPF 15 sunscreen formulations.[2]
Experimental Protocols
Standardized methodologies are essential for the accurate assessment and comparison of UV filter photostability. The following outlines a general in vitro protocol based on established methods.
In Vitro Photostability Testing Protocol:
Sample Preparation: A precise amount of the sunscreen formulation (e.g., 40 mg) is weighed.
Film Application: The sample is evenly spread over a defined surface area on a suitable substrate, such as a quartz or polymethyl methacrylate (PMMA) plate, to create a thin, uniform film.
Drying: The film is allowed to dry and equilibrate in the dark at a controlled temperature.
Initial Measurement: The initial UV absorbance spectrum of the sample is measured using a spectrophotometer.
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator or a UV lamp with a defined spectral output for a specified duration.
Post-Irradiation Measurement: The UV absorbance spectrum of the irradiated sample is measured again.
Quantification: The remaining concentration of the UV filter is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.
Data Analysis: The percentage of the UV filter remaining after irradiation is calculated by comparing the concentration in the irradiated sample to a non-irradiated control.
Photodegradation Pathway of Substituted Benzophenones
The photodegradation of benzophenone derivatives can proceed through various pathways, primarily involving the formation of excited triplet states and subsequent reactions with other molecules or radicals. While a specific pathway for 2,4-Dimethoxy-4'-hydroxybenzophenone is not well-documented, the general mechanism for hydroxy and methoxy substituted benzophenones involves the formation of reactive oxygen species (ROS) and subsequent degradation into smaller aromatic compounds. For instance, the photodegradation of benzophenone-3 can lead to the formation of benzoic acid and benzaldehyde.[1]
Caption: Generalized photodegradation pathway for benzophenone UV filters.
Experimental Workflow for Photostability Testing
The following diagram illustrates a typical workflow for the in vitro assessment of a UV filter's photostability.
Caption: In vitro workflow for UV filter photostability assessment.
A Comparative Guide to the UV Absorption Efficiency of 2,4-Dimethoxy-4'-hydroxybenzophenone and Oxybenzone
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the ultraviolet (UV) absorption properties of two benzophenone-derivatives: 2,4-Dimethoxy-4'-hydroxybenzophenon...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ultraviolet (UV) absorption properties of two benzophenone-derivatives: 2,4-Dimethoxy-4'-hydroxybenzophenone and the widely-used sunscreen agent, oxybenzone (also known as Benzophenone-3). The selection of an appropriate UV filter is critical in the development of effective sunscreens, photoprotective coatings, and stabilized plastics. This document aims to furnish researchers, scientists, and drug development professionals with a comparative analysis based on available experimental data to inform formulation and development decisions.
Executive Summary
Oxybenzone is a well-characterized broad-spectrum UV filter with absorption spanning both UVB and UVA regions. In contrast, specific experimental data on the UV absorption characteristics of 2,4-Dimethoxy-4'-hydroxybenzophenone is not as readily available in publicly accessible literature. However, based on the principles of photochemistry and the known effects of substituent groups on the benzophenone chromophore, we can infer its likely absorption properties. The additional methoxy group in 2,4-Dimethoxy-4'-hydroxybenzophenone, compared to oxybenzone, is expected to cause a bathochromic (red) shift in its absorption spectrum, potentially enhancing its UVA absorption capabilities. This guide presents the known quantitative data for oxybenzone and discusses the anticipated properties of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Data Presentation: UV Absorption and Physicochemical Properties
The following table summarizes key quantitative data for oxybenzone. While direct experimental values for 2,4-Dimethoxy-4'-hydroxybenzophenone are not available, the table includes its fundamental physicochemical properties for reference.
Oxybenzone is an effective broad-spectrum UV absorber, covering the UVB (280-315 nm) and short-wave UVA (315-355 nm) ranges.[2][5] Its absorption profile shows two distinct peaks, one in the UVB region around 288 nm and another in the UVA region around 350 nm.[2][3] This dual-band absorption is a key attribute for its use in sunscreens.
For 2,4-Dimethoxy-4'-hydroxybenzophenone, while specific spectral data is lacking, the presence of two electron-donating methoxy groups on one of the phenyl rings, in addition to the hydroxyl group on the other, is expected to influence its electronic structure and, consequently, its UV absorption. Generally, such substitutions on the benzophenone scaffold lead to a red-shift in the absorption maxima. This suggests that 2,4-Dimethoxy-4'-hydroxybenzophenone might exhibit enhanced absorption in the UVA region compared to oxybenzone.
Photostability and Endocrine Disrupting Potential
Photostability: The photostability of a UV filter is a critical parameter, as degradation upon UV exposure can lead to a loss of efficacy and the formation of potentially harmful byproducts. While specific photostability studies on 2,4-Dimethoxy-4'-hydroxybenzophenone are not readily found, benzophenone derivatives, in general, are known to be relatively photostable. They dissipate absorbed UV energy through a process of tautomerization.[3]
Endocrine Disrupting Effects: A significant concern with oxybenzone is its potential as an endocrine disruptor.[6][7] It has been detected in human tissues and is known to exhibit weak estrogenic activity.[8][9] There is currently a lack of specific studies on the endocrine-disrupting potential of 2,4-Dimethoxy-4'-hydroxybenzophenone. However, as a benzophenone derivative, this is an area that would warrant investigation for any compound intended for topical application.
Experimental Protocols
The following are generalized experimental protocols for key analyses cited in the comparison of UV absorbers.
Determination of UV Absorption Spectrum and Molar Absorptivity
This protocol outlines the standard method for measuring the UV-Visible absorption spectrum of a compound to determine its maximum absorption wavelengths (λmax) and molar absorptivity (ε).
Methodology:
Solution Preparation: A stock solution of the test compound (e.g., 2,4-Dimethoxy-4'-hydroxybenzophenone or oxybenzone) of a precise concentration (e.g., 1 mg/mL) is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).
Serial Dilutions: A series of dilutions are made from the stock solution to obtain a range of concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).
Spectrophotometric Measurement: The absorbance of each solution is measured using a UV-Visible spectrophotometer over a wavelength range of 200-400 nm. The solvent used for dilution serves as the blank.
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectra. A calibration curve is plotted with absorbance versus concentration for each λmax. The molar absorptivity (ε) is calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
Caption: Workflow for determining UV absorption characteristics.
Logical Comparison Framework
The decision-making process for selecting a UV filter involves a hierarchical evaluation of its properties. The primary consideration is its UV absorption efficiency, followed by its photostability and safety profile.
Caption: Key parameters for comparing UV filters.
Conclusion
Oxybenzone remains a benchmark for broad-spectrum UV filters, though concerns about its endocrine-disrupting potential are driving the search for alternatives. 2,4-Dimethoxy-4'-hydroxybenzophenone presents a theoretically promising profile due to its structural similarity to other effective benzophenone UV absorbers. The additional methoxy groups suggest a potential for enhanced UVA absorption. However, a comprehensive evaluation of its UV absorption efficiency, photostability, and safety profile through rigorous experimental studies is necessary to validate its suitability as a viable alternative to oxybenzone in various applications. Researchers are encouraged to undertake such studies to fill the existing data gap.
A Comparative Analysis of Benzophenone-Based Linkers in Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of linkers is a critical step in modern peptide synthesis. Benzophenone-based linkers have emerged as versatile tools, offering uni...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the strategic selection of linkers is a critical step in modern peptide synthesis. Benzophenone-based linkers have emerged as versatile tools, offering unique functionalities for both the controlled release of synthetic peptides and the study of their interactions. This guide provides an objective comparison of benzophenone-based linkers, focusing on their primary applications as photolabile agents for peptide cleavage and as photo-crosslinkers for interaction studies. We present a summary of their performance, detailed experimental protocols, and visualizations to aid in experimental design and application.
Introduction to Benzophenone Linkers in Peptide Synthesis
Benzophenone is a diaryl ketone that, upon excitation with UV light (typically around 350-365 nm), forms a reactive triplet diradical.[1] This photochemical property is harnessed in two principal ways in peptide synthesis:
Photolabile Linkers for Cleavage: The benzophenone moiety can be incorporated into a linker that anchors a growing peptide chain to a solid support. Upon completion of the synthesis, irradiation with UV light cleaves the linker, releasing the peptide from the resin. This method offers a mild and orthogonal cleavage strategy compared to traditional acid-based methods.
Photo-crosslinking Agents: By incorporating a benzophenone-containing unnatural amino acid, such as p-benzoyl-L-phenylalanine (Bpa), into the peptide sequence, the resulting peptide can be used as a photoaffinity probe.[2] UV activation induces the formation of a covalent bond with interacting biomolecules, allowing for the identification and characterization of binding partners.[2]
This guide will comparatively analyze benzophenone-based linkers in these two contexts, providing available quantitative data and procedural insights.
I. Benzophenone as a Photolabile Linker for Peptide Cleavage
While less common than nitrobenzyl-based photolabile linkers, benzophenone derivatives offer an alternative for the light-induced cleavage of peptides from solid supports. The mechanism generally involves a Norrish Type II-like reaction, leading to the fragmentation of the linker and release of the C-terminal modified peptide.
Performance Comparison
Quantitative, side-by-side comparisons of different benzophenone-based photolabile linkers are not extensively available in the reviewed literature. However, we can summarize the expected performance characteristics based on the known photochemistry of benzophenone. The efficiency of photocleavage is influenced by the specific structure of the linker, the wavelength and intensity of the UV light, and the duration of irradiation.
Linker Type
Structure (Example)
Activation Wavelength (nm)
Reported Cleavage Efficiency/Yield
Key Advantages
Key Disadvantages
Benzophenone-based Photolabile Linker
4-(4-Benzoylphenoxy)butyric acid
~350-365
Data not readily available in comparative studies.
Orthogonal to acid- and base-labile protecting groups; mild cleavage conditions.
Potential for side reactions due to the reactive triplet state; lower quantum yields compared to some other photolabile linkers.
Safety-Catch Amide Linker (SCAL)
2-Alkoxy-4,4'-bis(methylthio) benzhydrylamine
Not directly photocleavable; requires activation
High yield after activation and cleavage.
Stable to both Fmoc and Boc deprotection conditions; activation step provides an additional layer of orthogonality.[3]
Requires an additional chemical step for activation before cleavage.[3]
Experimental Protocol: Peptide Cleavage from a Benzophenone-Based Photolabile Resin
This protocol provides a general procedure for the photocleavage of a peptide synthesized on a resin functionalized with a benzophenone-based photolabile linker.
Materials:
Peptide-resin with a benzophenone photolabile linker
Photochemical reactor or UV lamp with an emission maximum around 365 nm
Suitable solvent for irradiation (e.g., dichloromethane (DCM), methanol, or a mixture)
Collection vessel
High-performance liquid chromatography (HPLC) system for analysis
Mass spectrometer for characterization
Procedure:
Resin Preparation: Swell the peptide-resin in the chosen irradiation solvent for 30 minutes.
Irradiation: Transfer the resin slurry to a quartz reaction vessel. Irradiate the sample with UV light (365 nm) for a predetermined duration (e.g., 1-4 hours). The optimal time should be determined empirically.
Peptide Collection: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.
Washing: Wash the resin with fresh solvent and combine the filtrates to ensure complete recovery of the peptide.
Analysis and Purification: Concentrate the combined filtrate and analyze the crude peptide by HPLC and mass spectrometry to determine the cleavage yield and purity. Purify the peptide using preparative HPLC.
II. Benzophenone as a Photo-Crosslinking Agent
The incorporation of the unnatural amino acid p-benzoyl-L-phenylalanine (Bpa) is a widely used strategy for creating photo-reactive peptides capable of crosslinking to their biological targets.
Performance Comparison
The crosslinking efficiency of Bpa has been reported to be significant, with some studies indicating over 50% crosslinking of protein subunits. Its performance can be compared with other classes of photo-crosslinkers.
Photo-Crosslinking Agent
Class
Activation Wavelength (nm)
Reported Crosslinking Efficiency/Yield
Key Advantages
Key Disadvantages
p-Benzoyl-L-phenylalanine (Bpa)
Benzophenone
350-365
Up to >50%
Reversible photoactivation allows for repeated excitation; not reactive with water.[1]
The bulky benzophenone group can sometimes perturb peptide structure and binding.
Aryl Azide-based Amino Acids
Aryl Azide
260-280 (can be shifted)
Variable
Can be effective where Bpa fails.
Irreversible photoactivation; can react with buffer components.
Diazirine-based Amino Acids
Diazirine
350-370
Can be higher than Bpa in some contexts.
Generates a highly reactive carbene; small size minimizes steric hindrance.
Can be quenched by water; the reactive carbene can be less specific.[1]
Experimental Protocol: Incorporation of Fmoc-Bpa-OH in SPPS and Photo-Crosslinking
A. Incorporation of Fmoc-Bpa-OH
This protocol outlines the manual incorporation of Fmoc-Bpa-OH into a peptide sequence during solid-phase peptide synthesis (SPPS).
Materials:
Fmoc-protected peptide-resin
Fmoc-Bpa-OH
Coupling reagents (e.g., HATU, HOBt)
Base (e.g., DIPEA)
DMF (peptide synthesis grade)
20% piperidine in DMF
DCM
Procedure:
Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF to remove the Fmoc group.
Washing: Thoroughly wash the resin with DMF.
Amino Acid Activation: In a separate vial, dissolve Fmoc-Bpa-OH (2-3 equivalents), HATU (1.9-2.9 equivalents), and HOBt (2-3 equivalents) in DMF. Add DIPEA (4-6 equivalents) and pre-activate for 1-2 minutes.
Coupling: Add the activated Fmoc-Bpa-OH solution to the resin and agitate for 1-4 hours.
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Washing: Wash the resin with DMF and DCM.
B. Photo-Crosslinking
This protocol describes a general procedure for photo-crosslinking a Bpa-containing peptide to its target protein.
Materials:
Purified Bpa-containing peptide
Target protein in a suitable buffer
UV lamp (365 nm)
SDS-PAGE analysis reagents
Procedure:
Incubation: Mix the Bpa-containing peptide and the target protein in a suitable buffer. Incubate to allow for binding.
UV Irradiation: Expose the sample to UV light (365 nm) on ice for a specified time (e.g., 15-60 minutes).
Analysis: Analyze the reaction mixture by SDS-PAGE to observe the formation of a higher molecular weight cross-linked complex.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for peptide cleavage and photo-crosslinking using benzophenone-based linkers.
Caption: Workflow for peptide synthesis and photocleavage using a benzophenone-based linker.
Caption: Workflow for synthesizing a Bpa-containing peptide and its use in photo-crosslinking.
Conclusion
Benzophenone-based linkers are powerful and versatile reagents in the field of peptide synthesis. Their application as photolabile linkers provides a mild and orthogonal method for peptide cleavage, while their use in the form of photo-reactive amino acids like Bpa enables the covalent trapping and identification of peptide-protein interactions. The choice between these applications and the specific linker or amino acid derivative will depend on the research goals. While direct quantitative comparisons of different benzophenone photolabile linkers are not abundant, the provided protocols and comparative data for photo-crosslinking agents offer a solid foundation for researchers to design and execute their experiments effectively. Further research into the systematic comparison of various benzophenone-based photolabile linkers would be beneficial to the peptide synthesis community.
Validating the Molecular Structure of 2,4-Dimethoxy-4'-hydroxybenzophenone: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallogra...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of 2,4-Dimethoxy-4'-hydroxybenzophenone, a key intermediate in organic synthesis.
While a specific single-crystal X-ray diffraction study for 2,4-Dimethoxy-4'-hydroxybenzophenone is not publicly available at the time of this publication, this guide will utilize crystallographic data from the closely related and structurally similar compound, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, to illustrate the power of this technique. This will be compared against the structural insights provided by common spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Method 1: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for unequivocal structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and stereochemistry.
Experimental Protocol:
A general protocol for the structural determination of a small organic molecule like a benzophenone derivative by single-crystal X-ray diffraction involves the following key steps:
Crystal Growth: High-quality single crystals of the compound are grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and often requires empirical screening.
Crystal Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[1] The diffracted X-rays are detected, and their intensities are recorded.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is often solved using direct methods.[2] This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.
Data Presentation: Crystallographic Data for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone
As a proxy for 2,4-Dimethoxy-4'-hydroxybenzophenone, the crystallographic data for the related compound 2,2'-dihydroxy-4,4'-dimethoxybenzophenone provides valuable insight into the typical structural features of this class of compounds. A key feature of benzophenones is the dihedral angle (twist angle) between the two aryl rings, which is influenced by steric and electronic effects of the substituents.
Parameter
Value for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone[3]
Molecular Formula
C15H14O5
Crystal System
Monoclinic
Space Group
P21/c
a (Å)
8.834(2)
b (Å)
10.456(2)
c (Å)
14.234(3)
β (°)
98.78(3)
Volume (ų)
1297.1(5)
Z
4
Calculated Density (g/cm³)
1.402
Ring Twist Angle (°)
37.85(5)
This table presents key crystallographic parameters for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, highlighting the level of detail achievable with X-ray crystallography.
Method 2: Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide valuable information about the connectivity and chemical environment of atoms within a molecule. While they do not provide a direct 3D structure like X-ray crystallography, they are essential for routine characterization and can be used to infer structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
Data Presentation: ¹H and ¹³C NMR Data for Related Benzophenone Derivatives
The following table summarizes typical NMR data for benzophenone derivatives structurally related to 2,4-Dimethoxy-4'-hydroxybenzophenone. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.
This table showcases the type of data obtained from NMR spectroscopy for benzophenone derivatives, which allows for the assignment of protons and carbons in the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and can provide clues about the molecule's structure.
Comparative Analysis
Feature
X-ray Crystallography
NMR Spectroscopy
IR Spectroscopy
Mass Spectrometry
Information Provided
Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing
Connectivity of atoms (C-H framework), electronic environment of nuclei
Presence of functional groups
Molecular weight and fragmentation pattern
Sample Requirement
High-quality single crystal
Soluble sample
Solid or liquid
Volatile or ionizable sample
Definitive Structure
Yes
Inferred (with 2D NMR)
No
No
Throughput
Low
High
High
High
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Comparison of structural validation methods.
Conclusion
While spectroscopic methods like NMR, IR, and MS are indispensable for the initial characterization and confirmation of the synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone, single-crystal X-ray crystallography remains the definitive method for unambiguous structural validation. The detailed three-dimensional information it provides is crucial for understanding structure-activity relationships, reaction mechanisms, and the solid-state properties of a compound. For researchers in drug development and materials science, combining the insights from both spectroscopic and crystallographic techniques provides the most comprehensive understanding of a molecule's structure and properties.
Quantifying 2,4-Dimethoxy-4'-hydroxybenzophenone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals requiring precise quantification of 2,4-Dimethoxy-4'-hydroxybenzophenone in various mixtures, selecting the optimal analytical methodology is paramount. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals requiring precise quantification of 2,4-Dimethoxy-4'-hydroxybenzophenone in various mixtures, selecting the optimal analytical methodology is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methods for closely related benzophenone derivatives, providing a robust framework for the analysis of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Method Comparison at a Glance
The choice of analytical technique for the quantification of 2,4-Dimethoxy-4'-hydroxybenzophenone depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the key performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS, derived from studies on analogous benzophenone compounds.
Feature
LC-MS/MS (Proposed)
HPLC-UV
GC-MS
Selectivity
Very High
Moderate to High
High
Sensitivity
Very High (pg/mL to ng/mL)
Moderate (ng/mL to µg/mL)
High (ng/L with derivatization)
Linearity (R²)
>0.99
>0.999
>0.99
Precision (%RSD)
<15%
<10%
<15%
Sample Throughput
High
Moderate
Moderate
Derivatization
Not typically required
Not required
Often required for improved volatility
Matrix Effects
Can be significant
Less prone than MS
Can be significant
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. It is important to note that the LC-MS/MS method for 2,4-Dimethoxy-4'-hydroxybenzophenone is a proposed protocol based on established methods for similar benzophenone structures, as a specific validated method was not found in the available literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Proposed Method
This method is designed for high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.
1. Sample Preparation:
Solid Samples: Perform a solid-liquid extraction with a suitable organic solvent such as methanol or acetonitrile.
Liquid Samples: A dilute-and-shoot approach may be feasible for simple matrices. For complex matrices like plasma or wastewater, solid-phase extraction (SPE) using a reverse-phase sorbent (e.g., C18) is recommended for sample clean-up and pre-concentration.
2. Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to determine the optimal response.
Multiple Reaction Monitoring (MRM):
The precursor ion will be the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. For 2,4-Dimethoxy-4'-hydroxybenzophenone (MW: 258.27), this would be m/z 259.1 or 257.1, respectively.
Product ions would be determined by infusion of a standard solution and performing a product ion scan. Likely fragmentations would involve the loss of methyl groups or cleavage of the carbonyl bridge.
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
LC-MS/MS analysis workflow.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary requirement. This protocol is based on a method for 2,4-dihydroxybenzophenone.[1]
1. Sample Preparation:
Similar to the LC-MS method, involving solid-liquid extraction or SPE for complex matrices. The final extract should be dissolved in the mobile phase.
2. Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v) containing 0.1% acetic acid.[1]
UV Detection: Wavelength set at the maximum absorbance of 2,4-Dimethoxy-4'-hydroxybenzophenone (typically around 290-310 nm).
3. Quantification:
Based on a calibration curve constructed from the peak areas of standard solutions of known concentrations.
HPLC-UV analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. However, it often requires a derivatization step for polar analytes like benzophenones to improve their volatility and thermal stability.
1. Sample Preparation and Derivatization:
Extraction is performed using a suitable solvent.
Derivatization: The hydroxyl group of 2,4-Dimethoxy-4'-hydroxybenzophenone needs to be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This converts the polar -OH group to a less polar and more volatile trimethylsilyl (TMS) ether.
2. GC-MS Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow.
Injector Temperature: 280 °C.
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C) to ensure elution of the derivatized analyte.
Ionization Mode: Electron Ionization (EI).
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
GC-MS analysis workflow.
Concluding Remarks
The quantification of 2,4-Dimethoxy-4'-hydroxybenzophenone can be effectively achieved using several analytical techniques. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex biological or environmental matrices. HPLC-UV offers a reliable and more accessible alternative for routine quality control applications where the analyte concentrations are higher. GC-MS , while requiring a derivatization step, provides excellent separation and identification capabilities, especially for volatile impurities that may be present in the sample. The selection of the most appropriate method should be guided by the specific analytical needs, available instrumentation, and the nature of the sample matrix. Method validation is a critical step to ensure the accuracy and reliability of the obtained quantitative data.
Performance of 2,4-Dimethoxy-4'-hydroxybenzophenone in Polymer Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide offers a comprehensive evaluation of 2,4-Dimethoxy-4'-hydroxybenzophenone (DMHBP) as a photostabilizer in various polymer matrices relevant to ph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive evaluation of 2,4-Dimethoxy-4'-hydroxybenzophenone (DMHBP) as a photostabilizer in various polymer matrices relevant to pharmaceutical applications. While direct comparative studies on DMHBP for drug delivery systems are limited in publicly available literature, this document synthesizes existing knowledge on benzophenones and provides a framework for performance evaluation. Detailed experimental protocols are included to enable researchers to generate comparative data.
Introduction to 2,4-Dimethoxy-4'-hydroxybenzophenone and its Role in Polymer Matrices
2,4-Dimethoxy-4'-hydroxybenzophenone (DMHBP) is a benzophenone derivative widely utilized for its ultraviolet (UV) absorbing properties.[1] In polymer matrices, particularly those used in drug delivery and pharmaceutical packaging, the incorporation of UV absorbers like DMHBP is critical for protecting photosensitive active pharmaceutical ingredients (APIs) and the polymer itself from degradation induced by UV radiation.[2] The primary function of DMHBP is to absorb harmful UV radiation and dissipate it as thermal energy, thereby preventing photochemical reactions that can lead to loss of drug potency, formation of toxic degradation products, and changes in the polymer's mechanical properties.[2]
Benzophenones, as a class of UV absorbers, are known for their broad-spectrum UV protection. Their mechanism of action involves an intramolecular hydrogen bond that, upon absorbing UV energy, facilitates the conversion of light energy into harmless heat.[2]
Comparative Performance Analysis
Table 1: Qualitative Comparison of UV Absorber Performance in Polymer Matrices
UV Absorber Class
Photostability
Compatibility with Polymers
Potential for Leaching
Impact on Drug Release
Benzophenones (e.g., DMHBP)
Good to Excellent
Generally good with a wide range of polymers.
Can occur, dependent on polymer interaction and formulation.
May influence release kinetics; requires specific evaluation.
Benzotriazoles
Excellent
Good, often used in transparent applications.
Lower potential for leaching compared to some benzophenones.
Generally minimal impact, but should be tested.
Hindered Amine Light Stabilizers (HALS)
Excellent (different mechanism)
Very effective, especially in polyolefins.
Low
Not typically used in drug delivery matrices.
Experimental Protocols for Performance Evaluation
To facilitate a comprehensive and objective evaluation of DMHBP in different polymer matrices, the following detailed experimental protocols are provided.
Preparation of Drug-Loaded Polymer Films
Objective: To prepare thin films of various polymers containing a photosensitive drug and DMHBP for subsequent analysis.
Materials:
Polymer (e.g., PLA, PCL, PLGA)
Photosensitive drug
2,4-Dimethoxy-4'-hydroxybenzophenone (DMHBP)
Dichloromethane (DCM) or other suitable solvent
Glass petri dishes
Leveling surface
Vacuum oven
Procedure:
Prepare separate stock solutions of the polymer, drug, and DMHBP in the chosen solvent.
In a clean glass vial, combine appropriate volumes of the stock solutions to achieve the desired final concentrations (e.g., 10% w/w polymer, 1% w/w drug, 0.5% w/w DMHBP).
Prepare a control film with the polymer and drug only.
Vortex the mixture until a homogenous solution is obtained.
Pour the solution into a glass petri dish placed on a leveling surface.
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.
Transfer the petri dish to a vacuum oven and dry at a temperature below the polymer's glass transition temperature until constant weight is achieved to remove any residual solvent.
Carefully peel the film from the petri dish and store it in a desiccator protected from light.
Photostability Evaluation
Objective: To assess the effectiveness of DMHBP in preventing the photodegradation of a drug within the polymer matrix.
Apparatus:
Xenon arc lamp or a UV chamber with controlled irradiance
UV-Vis Spectrophotometer
High-Performance Liquid Chromatography (HPLC) system
Procedure:
Cut the prepared polymer films into uniform samples.
Measure the initial drug concentration in a set of samples using HPLC. This will serve as the baseline (T=0).
Place the remaining samples in the Xenon arc lamp or UV chamber.
Expose the films to a controlled dose of UV radiation, simulating relevant environmental conditions.
At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), remove a set of samples from the chamber.
Extract the drug from the polymer films using a suitable solvent.
Analyze the drug concentration in the extracts using a validated HPLC method.
Calculate the percentage of drug remaining at each time point relative to the initial concentration.
Plot the percentage of drug remaining versus exposure time for both the DMHBP-containing films and the control films.
Table 2: Example Data Presentation for Photostability Study
Exposure Time (hours)
% Drug Remaining (Control Film)
% Drug Remaining (Film with DMHBP)
0
100
100
2
85
98
4
72
95
8
55
91
12
40
88
24
20
82
In Vitro Drug Release Study
Objective: To determine the influence of DMHBP on the release kinetics of the drug from the polymer matrix.
Apparatus:
USP Dissolution Apparatus 2 (Paddle) or 5 (Paddle over disk)
Constant temperature water bath
Syringes and filters
HPLC system
Procedure:
Cut the polymer films into samples of a specific size (e.g., 2 cm x 2 cm).
Fill the dissolution vessels with a known volume of a suitable release medium (e.g., phosphate-buffered saline, pH 7.4).
Maintain the temperature of the release medium at 37 ± 0.5 °C.
Place each film sample in the dissolution apparatus.
Start the apparatus at a specified paddle speed (e.g., 50 rpm).
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
Filter the collected samples.
Analyze the drug concentration in the samples using a validated HPLC method.
Calculate the cumulative percentage of drug released at each time point.
Plot the cumulative percentage of drug released versus time for both the DMHBP-containing films and the control films.
Table 3: Example Data Presentation for Drug Release Study
Time (hours)
Cumulative % Drug Released (Control Film)
Cumulative % Drug Released (Film with DMHBP)
0.5
15
14
1
25
23
2
40
38
4
60
58
6
75
73
8
85
83
12
95
94
24
99
98
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for evaluating the performance of DMHBP in a polymer matrix.
Caption: Experimental workflow for evaluating DMHBP performance.
Conclusion
The selection of a suitable photostabilizer is a critical aspect of developing robust and effective drug delivery systems for photosensitive compounds. While 2,4-Dimethoxy-4'-hydroxybenzophenone is a promising candidate due to its UV absorbing properties, its specific performance within different polymer matrices for pharmaceutical applications requires thorough experimental evaluation. The protocols and workflow provided in this guide offer a systematic approach for researchers to generate the necessary data to make informed decisions regarding the use of DMHBP and to compare its efficacy against other photostabilizing agents. This will ultimately contribute to the development of safer and more effective drug products.
A Comparative Guide to the Efficacy of 2,4-Dimethoxy-4'-hydroxybenzophenone as a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals In the dynamic fields of chemical biology, pharmacology, and materials science, the precise control over the activation of bioactive molecules is paramount....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of chemical biology, pharmacology, and materials science, the precise control over the activation of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution, enabling spatiotemporal control of substrate release through the application of light. This guide provides a comparative analysis of 2,4-Dimethoxy-4'-hydroxybenzophenone as a potential photolabile protecting group against well-established alternatives. While specific experimental data for this particular benzophenone derivative is not extensively available in the reviewed literature, its performance can be inferred from the known photochemical behavior of benzophenones and the electronic effects of its substituents.
Comparison of Photolabile Protecting Groups
The selection of an appropriate PPG is dictated by several key parameters, including its absorption maximum (λmax), the efficiency of light-induced cleavage (quantum yield, Φ), the nature of the photolytic byproducts, and the conditions required for uncaging. The following table summarizes these properties for common PPG classes and provides an expected profile for 2,4-Dimethoxy-4'-hydroxybenzophenone.
Photolabile Protecting Group (PPG)
Typical λmax (nm)
Quantum Yield (Φ)
Key Features & Drawbacks
o-Nitrobenzyl (oNB)
260–350
0.01–0.3
Features: Well-established chemistry, versatile for various functional groups.[1] Drawbacks: Requires UV light which can be phototoxic to biological samples; photobyproducts can be reactive and absorb at the excitation wavelength.[1][2]
p-Hydroxyphenacyl (pHP)
300-360
0.1–0.65
Features: High quantum yields, rapid release kinetics (nanosecond timescale), and relatively clean photochemistry.[3][4] Drawbacks: Can have limited water solubility depending on the substrate.
Coumarin-based
350–450
0.01–0.2+
Features: Absorb in the near-visible range, often fluorescent, good for two-photon applications.[3][5] Drawbacks: Quantum yield can be highly dependent on the leaving group and substitution pattern.[5]
2,4-Dimethoxy-4'-hydroxybenzophenone
Est. 320-360
Not Reported
Expected Features: Based on the benzophenone chromophore, it is expected to absorb in the UVA range. The methoxy groups may red-shift the absorption maximum and potentially influence the triplet state lifetime, which is key to its photoreactivity. The hydroxy group could participate in excited-state proton transfer, influencing the cleavage mechanism. Expected Drawbacks: Like other benzophenones, it may require a hydrogen donor for efficient cleavage and could have a lower quantum yield compared to pHP derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of PPGs. Below are representative protocols for the synthesis of a caged compound using 2,4-Dimethoxy-4'-hydroxybenzophenone and the subsequent determination of its photolysis quantum yield.
Synthesis of a 2,4-Dimethoxy-4'-hydroxybenzophenone-caged Carboxylic Acid
This protocol describes a general method for the esterification of a carboxylic acid with 2,4-Dimethoxy-4'-hydroxybenzophenone.
Materials:
2,4-Dimethoxy-4'-hydroxybenzophenone
Carboxylic acid of interest
N,N'-Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM), anhydrous
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Dissolve 2,4-Dimethoxy-4'-hydroxybenzophenone (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add DMAP (0.1 equivalents) to the solution.
In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure caged compound.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Photolysis Quantum Yield
The quantum yield (Φ) for the release of the carboxylic acid is determined by comparing the rate of its photogeneration to that of a well-characterized chemical actinometer.
Monochromatic light source with a known wavelength (e.g., a filtered mercury lamp or a laser)
Procedure:
Actinometry: Prepare a solution of potassium ferrioxalate and irradiate it with the monochromatic light source for a defined period. Following irradiation, add the 1,10-phenanthroline solution and measure the absorbance of the resulting Fe(II)-phenanthroline complex at 510 nm. Calculate the photon flux of the light source using the known quantum yield of the ferrioxalate actinometer.
Sample Photolysis: Prepare a solution of the caged compound in the desired buffer at a concentration where the absorbance at the irradiation wavelength is between 0.1 and 1.
Irradiate the sample solution under the same conditions as the actinometer for various time intervals.
After each irradiation period, record the UV-Vis absorption spectrum of the solution. The release of the carboxylic acid and the formation of the benzophenone byproduct can be monitored by the changes in the absorption spectrum.
Determine the change in concentration of the released substrate or the photoproduct from the changes in absorbance, using their respective molar extinction coefficients.
Calculation of Quantum Yield: The quantum yield (Φ) is calculated using the following formula:
Φ = (moles of substrate released) / (moles of photons absorbed)
The moles of photons absorbed can be determined from the photon flux measured by actinometry and the absorbance of the sample solution.
Visualizing Mechanisms and Workflows
Understanding the underlying photochemical processes and experimental designs is facilitated by clear visual representations.
Caption: Proposed photolysis mechanism of a 2,4-Dimethoxy-4'-hydroxybenzophenone-caged compound.
Caption: General workflow for the comparative evaluation of photolabile protecting groups.
Conclusion
While 2,4-Dimethoxy-4'-hydroxybenzophenone is not a widely characterized photolabile protecting group, its benzophenone core suggests it holds potential for applications where UVA-induced cleavage is desirable. The presence of electron-donating methoxy groups is likely to tune its photophysical properties, potentially leading to a red-shifted absorption spectrum compared to unsubstituted benzophenone. However, without concrete experimental data on its quantum yield and cleavage kinetics, its efficacy relative to established PPGs like o-nitrobenzyl, p-hydroxyphenacyl, and coumarin derivatives remains speculative.
For researchers and drug development professionals, the choice of a PPG should be guided by the specific requirements of the application, including the desired wavelength of activation, the sensitivity of the biological system to UV light, and the required speed of release. While novel PPGs offer exciting possibilities, the well-vetted and characterized nature of established groups provides a reliable foundation for many applications. Further experimental investigation into 2,4-Dimethoxy-4'-hydroxybenzophenone and other benzophenone derivatives is warranted to fully elucidate their potential as effective photolabile protecting groups.
Comparison of synthetic routes for substituted hydroxybenzophenones
A Comprehensive Guide to the Synthetic Routes of Substituted Hydroxybenzophenones For researchers, scientists, and drug development professionals, the synthesis of substituted hydroxybenzophenones is a critical process,...
Author: BenchChem Technical Support Team. Date: December 2025
A Comprehensive Guide to the Synthetic Routes of Substituted Hydroxybenzophenones
For researchers, scientists, and drug development professionals, the synthesis of substituted hydroxybenzophenones is a critical process, as these compounds are pivotal intermediates in the manufacturing of pharmaceuticals and UV stabilizers. This guide provides an objective comparison of the primary synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
The synthesis of substituted hydroxybenzophenones can be achieved through several established methods, each with its own set of advantages and limitations. The most prominent of these are the Fries Rearrangement, Friedel-Crafts Acylation, Suzuki-Miyaura Coupling, and the Houben-Hoesch Reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for each of the discussed synthetic routes, offering a clear comparison of their performance.
Synthetic Route
Product
Catalyst/Reagent
Solvent
Reaction Time
Temperature
Yield (%)
Purity (%)
Fries Rearrangement
4-Hydroxybenzophenone
Tf₂O/TfOH
-
5 hours
Room Temp.
~90%
-
4-Hydroxybenzophenone
Anhydrous AlCl₃
Nitromethane
15 min addition, then warm to RT
-10°C to RT
80-92%
-
Friedel-Crafts Acylation
4-Chloro-4'-hydroxybenzophenone
K-10 Clay Supported Fe³⁺
Ethylene dichloride
-
40°C
97%
-
4-Hydroxybenzophenone
Anhydrous AlCl₃
1,2-dichloroethane
3 hours
0-25°C
80%
98%
Suzuki-Miyaura Coupling
4-Hydroxybenzophenone
Pd₂(dba)₃ / K₂CO₃
Toluene
7 min
120°C
99%
-
Houben-Hoesch Reaction
2,4-Dihydroxyacetophenone*
ZnCl₂ / HCl
Ether
-
-
Good
-
Note: Data for a directly comparable substituted hydroxybenzo*phenone via the Houben-Hoesch reaction was limited; data for a structurally related acetophenone is provided for context.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Fries Rearrangement
The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters, catalyzed by Lewis or Brønsted acids.[1] The regioselectivity (ortho- versus para-acylation) can often be controlled by reaction conditions such as temperature and solvent.[1]
Synthesis of 4-Hydroxybenzophenone via One-Pot Fries Rearrangement [2]
To a reaction tube under a nitrogen atmosphere, add benzoic acid, phenol, Tf₂O, and TfOH.
Stir the reaction mixture at room temperature (17-22 °C) for 5 hours.
Quench the reaction by adding the mixture to 30 mL of cyclopentyl methyl ether (CPME) and 100 mL of saturated sodium bicarbonate (NaHCO₃) solution.
Separate the organic layer for analysis and purification.
Yield: Approximately 90% analytical yield of 4-hydroxybenzophenone.[2]
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the synthesis of aromatic ketones.[3] It involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[3] Recent advancements have focused on the use of more environmentally friendly solid acid catalysts.[4]
Synthesis of 4-Chloro-4'-Hydroxybenzophenone using a Solid Acid Catalyst [4]
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[5] This modern method offers high yields and functional group tolerance.
Microwave-Assisted Synthesis of 4-Hydroxybenzophenone [6]
The Houben-Hoesch reaction is particularly useful for the synthesis of polyhydroxyaryl ketones.[7] It involves the condensation of a nitrile with a polyhydric phenol in the presence of a Lewis acid and hydrogen chloride.[7]
General Principle for the Synthesis of a Polyhydroxyaryl Ketone [7]
Reactants: A polyhydroxy phenol (e.g., phloroglucinol) and a nitrile (e.g., acetonitrile).
Mechanism: The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the corresponding aryl ketone.[7]
Visualization of Synthetic Workflow
The following diagrams illustrate the general experimental workflow and a key signaling pathway in the synthesis of substituted hydroxybenzophenones.
Caption: General workflow for the synthesis of substituted hydroxybenzophenones.
Caption: Key intermediates in different synthetic routes.
A Comparative Spectroscopic Analysis of 2,4-Dimethoxy-4'-hydroxybenzophenone and Its Analogues
This guide provides a detailed spectroscopic comparison of 2,4-Dimethoxy-4'-hydroxybenzophenone with its structurally related analogues: 4-hydroxybenzophenone, 2,4-dihydroxybenzophenone, and 4,4'-dimethoxybenzophenone. T...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed spectroscopic comparison of 2,4-Dimethoxy-4'-hydroxybenzophenone with its structurally related analogues: 4-hydroxybenzophenone, 2,4-dihydroxybenzophenone, and 4,4'-dimethoxybenzophenone. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for identifying and characterizing these compounds using various spectroscopic techniques. The data presented is compiled from publicly available spectral databases and scientific literature.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, UV-Vis, and IR spectroscopy for 2,4-Dimethoxy-4'-hydroxybenzophenone and its selected analogues.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Compound
¹H NMR Chemical Shifts (δ, ppm)
¹³C NMR Chemical Shifts (δ, ppm)
2,4-Dimethoxy-4'-hydroxybenzophenone
Data not readily available in searched sources.
Data not readily available in searched sources.
4-Hydroxybenzophenone
Aromatic Protons: 7.2-7.8, Hydroxyl Proton: ~10.0 (Varies with solvent and concentration)[1]
The following are generalized experimental methodologies for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Methodology:
Sample Preparation: A few milligrams of the benzophenone analogue are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
Data Acquisition: For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS). The splitting patterns and integration values in ¹H NMR provide information about neighboring protons.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule.
Methodology:
Sample Preparation: A dilute solution of the benzophenone derivative is prepared in a spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁴ M.[8]
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.[8]
Measurement: A quartz cuvette with a 1 cm path length is filled with the sample solution. A reference cuvette is filled with the pure solvent. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).[8]
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
Sample Preparation: For solid samples, the compound can be prepared as a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the crystal.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Measurement: The sample is placed in the path of the IR beam, and the transmitted or reflected radiation is measured as a function of wavenumber (cm⁻¹).
Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups (e.g., O-H, C=O, C-O, C=C).
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of benzophenone analogues.
Caption: General workflow for the spectroscopic analysis of benzophenone analogues.
A Methodological Guide to Benchmarking the Antioxidant Properties of 2,4-Dimethoxy-4'-hydroxybenzophenone
For the Attention of Researchers, Scientists, and Drug Development Professionals The comparison is framed against three widely recognized antioxidant compounds: Ascorbic Acid (Vitamin C), a natural water-soluble antioxid...
Author: BenchChem Technical Support Team. Date: December 2025
For the Attention of Researchers, Scientists, and Drug Development Professionals
The comparison is framed against three widely recognized antioxidant compounds: Ascorbic Acid (Vitamin C), a natural water-soluble antioxidant; Trolox, a water-soluble analog of Vitamin E; and Butylated Hydroxytoluene (BHT), a synthetic phenolic antioxidant.
Quantitative Comparison of Antioxidant Activity
The efficacy of an antioxidant is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of free radicals in a specific assay. A lower IC50 value signifies higher antioxidant potency. The table below summarizes reported IC50 values for the standard compounds in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 1: DPPH Radical Scavenging Activity of Standard Antioxidants
Note: IC50 values can vary between studies due to minor differences in experimental conditions. The provided values serve as a benchmark. The antioxidant potential of 2,4-dihydroxybenzophenone has been noted, but specific IC50 values from comparable assays were not found in the literature reviewed[4]. The µM values are calculated for standardization.
Key Cellular Antioxidant Signaling Pathway
Antioxidant compounds can exert their effects not only through direct radical scavenging but also by modulating endogenous defense mechanisms. The Nrf2-ARE signaling pathway is a critical cellular defense system against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress (or activators), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective genes, including antioxidant enzymes.
Essential Guide to the Proper Disposal of 2,4-Dimethoxy-4'-hydroxybenzophenone
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides comprehensive, step-by-step procedu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides comprehensive, step-by-step procedures for the proper disposal of 2,4-Dimethoxy-4'-hydroxybenzophenone, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for maintaining a secure research environment and complying with regulatory standards.
Pre-Disposal Handling and Storage
Proper handling and storage of 2,4-Dimethoxy-4'-hydroxybenzophenone prior to disposal are crucial for minimizing risks. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid the generation of dust and aerosols.
Store 2,4-Dimethoxy-4'-hydroxybenzophenone in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated location. It should be stored away from incompatible materials such as strong oxidizing agents.
Hazard and Safety Information
While a specific Safety Data Sheet (SDS) for 2,4-Dimethoxy-4'-hydroxybenzophenone was not identified, data for closely related benzophenone derivatives provide essential safety context. Benzophenones as a class can be skin and eye irritants, and some are suspected of causing long-term health effects. Therefore, treating 2,4-Dimethoxy-4'-hydroxybenzophenone with a high degree of caution is imperative.
Property
Data
Chemical Name
2,4-Dimethoxy-4'-hydroxybenzophenone
CAS Number
41351-30-8
Molecular Formula
C₁₅H₁₄O₄
Molecular Weight
258.27 g/mol
Appearance
White to off-white powder
Melting Point
138-142 °C
General Hazards
May cause skin and eye irritation. Handle with care.
Incompatible Materials
Strong oxidizing agents
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of 2,4-Dimethoxy-4'-hydroxybenzophenone is through a licensed and approved chemical waste disposal service.[1][2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3]
Consult the Safety Data Sheet (SDS): Before initiating any disposal procedure, always attempt to locate and consult the manufacturer-provided SDS for the specific chemical.[4] The SDS will contain detailed disposal considerations. If the SDS is unavailable, proceed with the following general guidelines for benzophenone derivatives.
Collection: Collect waste 2,4-Dimethoxy-4'-hydroxybenzophenone, including any contaminated materials such as weighing paper or disposable spatulas, in a suitable, closed, and chemically compatible container.[1] The original container is often the best choice for waste accumulation.[5]
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "2,4-Dimethoxy-4'-hydroxybenzophenone".[4][6] Do not use abbreviations or chemical formulas.[4] The label should also include the accumulation start date and the name of the generating researcher or laboratory.[4]
Segregation and Storage of Waste: Store the sealed waste container in a designated and secure satellite accumulation area.[3] This area should be away from general laboratory traffic and have secondary containment to mitigate spills. Ensure that incompatible waste streams are properly segregated to prevent dangerous reactions.[3]
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal company to schedule a pickup for the hazardous waste.[4][7] Follow their specific procedures for waste handover.
Spill Cleanup Protocol
In the event of a spill, the primary objective is to prevent the generation of dust.
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
Wear Appropriate PPE: Don the necessary personal protective equipment, including a respirator if dust is airborne.
Contain and Clean: Gently cover the spill with an inert absorbent material. Moisten the material slightly to prevent dust from becoming airborne.[8] Carefully sweep or vacuum the material into a suitable container for disposal.[8]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be placed in the hazardous waste container for proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2,4-Dimethoxy-4'-hydroxybenzophenone.
Caption: Workflow for proper laboratory chemical disposal.
Personal protective equipment for handling 2,4-Dimethoxy-4'-hydroxybenzophenone
Essential Safety and Handling Guide for 2,4-Dimethoxy-4'-hydroxybenzophenone This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dime...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 2,4-Dimethoxy-4'-hydroxybenzophenone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dimethoxy-4'-hydroxybenzophenone. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dimethoxy-4'-hydroxybenzophenone was located. The information provided is based on data for structurally similar benzophenone derivatives and general laboratory safety principles. All handling of this chemical should be conducted by trained personnel in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 2,4-Dimethoxy-4'-hydroxybenzophenone, based on general safety protocols for benzophenone derivatives.
Protection Type
Recommended Equipment
Purpose
Hand Protection
Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)[1]
To prevent skin contact and absorption. Always inspect gloves before use and replace if contaminated.[1][2]
Eye Protection
Safety glasses with side shields or chemical safety goggles[1][2][3]
Store away from incompatible materials such as strong oxidizing agents.[4][7]
First Aid Measures
Exposure Route
First Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][8]
Skin Contact
Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation occurs.[3]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]
Disposal Plan
All waste containing 2,4-Dimethoxy-4'-hydroxybenzophenone must be treated as hazardous waste.
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.[1][6]
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Avoid mixing with incompatible waste streams.[1]
Contaminated PPE: Dispose of in a designated hazardous waste container.[1]
Note: All disposal must be in accordance with local, state, and federal regulations.[1]
Spill and Emergency Procedures
Small Spills:
Alert personnel in the area.
Wearing appropriate PPE, clean up spills immediately.[3]
For dry spills, use a dry clean-up procedure to avoid generating dust.[3] Sweep or vacuum the material and place it in a labeled container for disposal.[3][4]
For wet spills, absorb the material with an inert substance and place it in a labeled container for disposal.